2-Furoic Acid-d3
Description
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Properties
IUPAC Name |
3,4,5-trideuteriofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDYUVBFMFKNZ-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Furoic Acid-d3 for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Furoic acid-d3 is the deuterated form of 2-furoic acid, an organic compound derived from the oxidation of furfural. In the realm of scientific research and drug development, stable isotope-labeled compounds like this compound are indispensable tools. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This key difference allows it to be used as an internal standard in analytical methodologies, particularly in mass spectrometry-based assays, for the precise quantification of 2-furoic acid in various biological matrices. This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound.
Chemical and Physical Properties
This compound shares most of its physicochemical properties with the unlabeled 2-furoic acid, with the primary distinction being its increased molecular weight due to the presence of three deuterium atoms. The properties of both compounds are summarized below for comparison.
| Property | This compound | 2-Furoic Acid |
| Synonyms | 3,4,5-trideuteriofuran-2-carboxylic acid | Furan-2-carboxylic acid, Pyromucic acid |
| CAS Number | 40073-83-4[1][2] | 88-14-2[1] |
| Molecular Formula | C₅HD₃O₃[2] | C₅H₄O₃ |
| Molecular Weight | 115.10 g/mol [2] | 112.08 g/mol |
| Melting Point | Not explicitly available for d3; expected to be similar to the unlabeled form. | 133-134 °C |
| Boiling Point | Not explicitly available for d3; expected to be similar to the unlabeled form. | 230-232 °C |
| Solubility in Water | Not explicitly available for d3; expected to be similar to the unlabeled form. | 37 g/L at 20 °C |
| Appearance | Typically a white to off-white solid. | White crystalline powder. |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the quantitative analysis of 2-furoic acid in biological samples such as plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The co-elution of the deuterated standard with the unlabeled analyte allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision in quantification.
2-Furoic acid itself is a metabolite of furfural, a compound found in various heated food products and used in some industrial processes.[4] Therefore, the accurate measurement of 2-furoic acid can serve as a biomarker for exposure to furfural or as an indicator of the consumption of certain foods. In the context of drug development, understanding the metabolic fate of drug candidates is crucial. If a drug molecule contains a furan moiety that can be metabolized to 2-furoic acid, this compound would be an essential tool for pharmacokinetic and metabolism studies.
Experimental Protocols
Quantification of 2-Furoic Acid in Human Urine using LC-MS/MS with this compound as an Internal Standard
This protocol is a representative example compiled from established methodologies for the analysis of small molecules in biological fluids.
1. Materials and Reagents:
-
2-Furoic acid analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human urine samples
2. Standard Solution Preparation:
-
Prepare stock solutions of 2-furoic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 2-furoic acid by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.
-
To a 100 µL aliquot of each urine sample, add 10 µL of the 1 µg/mL this compound internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The specific gradient should be optimized for the separation of 2-furoic acid from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions:
-
2-Furoic acid: Precursor ion (Q1) m/z 111.0 -> Product ion (Q3) m/z 67.0 (corresponding to the loss of CO₂).
-
This compound: Precursor ion (Q1) m/z 114.0 -> Product ion (Q3) m/z 70.0.
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the prepared standards.
-
Determine the concentration of 2-furoic acid in the urine samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Quantification of 2-Furoic Acid
Caption: A typical experimental workflow for the quantification of 2-furoic acid in urine using an internal standard.
Metabolic Pathway of Furfural to 2-Furoic Acid
Caption: Simplified metabolic pathway of furfural, leading to the formation of 2-furoic acid and its subsequent metabolites.[5]
References
- 1. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of furfural to furoic acid and furfuryl alcohol by Neurospora ascospores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of 2-Furoic Acid-d3 for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis, purification, and characterization of 2-Furoic Acid-d3 (3,4,5-trideuteriofuran-2-carboxylic acid), a stable isotope-labeled compound crucial for various research applications, including metabolic studies and as an internal standard in quantitative mass spectrometry.[1][2]
Introduction
2-Furoic acid is an organic compound derived from furfural, which is produced from biomass.[3] Its deuterated analogue, this compound, is of significant interest in pharmaceutical and metabolic research. The incorporation of deuterium, a stable heavy isotope of hydrogen, allows for the tracking of molecules in biological systems and can alter pharmacokinetic profiles by affecting metabolic pathways (the Kinetic Isotope Effect).[1][4] This guide outlines a plausible synthetic route and robust purification protocol to obtain high-purity this compound for research use.
Physicochemical Properties
A summary of the key properties of 2-Furoic Acid and its d3-labeled isotopologue is presented below.
| Property | 2-Furoic Acid | This compound | Reference(s) |
| IUPAC Name | Furan-2-carboxylic acid | 3,4,5-Trideuteriofuran-2-carboxylic acid | [3][5] |
| Molecular Formula | C₅H₄O₃ | C₅HD₃O₃ | [4][6] |
| Molecular Weight | 112.08 g/mol | 115.10 g/mol | [4][6] |
| CAS Number | 88-14-2 | 40073-83-4 | [3][4] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [3] |
| Melting Point | 128-132 °C | Not specified, expected to be similar to parent | [3] |
| Solubility | Soluble in hot water, ether, and acetone | Expected to have similar solubility | [3][7] |
Synthesis of this compound
Several methods can be employed for the deuteration of furan rings, including base-catalyzed hydrogen-deuterium exchange and the use of organometallic intermediates.[8][9] The use of furyl-lithium intermediates provides a regioselective and efficient route for introducing deuterium at specific positions on the furan ring.[8] The following protocol describes a plausible synthetic pathway.
Synthetic Pathway Overview
The proposed synthesis involves a multi-step process starting from 2-furoic acid, proceeding through halogenation, lithium-halogen exchange, and finally quenching with a deuterium source to install the deuterium atoms at the 3, 4, and 5 positions.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Representative)
This protocol is a representative methodology based on established chemical principles for deuteration.[8]
Step 1: Protection of the Carboxylic Acid
-
Dissolve 2-furoic acid (1.0 eq) in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄).
-
Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion to the corresponding ester.
-
Neutralize the reaction, extract the ester with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Halogenation
-
This step is highly substrate-dependent and requires careful optimization to achieve tri-halogenation at the desired positions. It may require multiple steps or specific catalysts.
-
Dissolve the protected 2-furoic acid ester (1.0 eq) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂).
-
Add a halogenating agent (e.g., N-Bromosuccinimide or Br₂) portion-wise while monitoring the reaction by GC-MS or NMR. A Lewis acid catalyst may be required.
-
Upon completion, quench the reaction, wash with an aqueous solution of sodium thiosulfate, dry the organic layer, and concentrate. Purify the tri-halogenated intermediate by column chromatography.
Step 3: Deuteration via Lithium-Halogen Exchange
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the purified tri-halogenated intermediate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (a slight excess, e.g., 3.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Quench the reaction by the slow addition of deuterium oxide (D₂O, >5 eq).
-
Allow the reaction to warm to room temperature. Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
Step 4: Deprotection (Hydrolysis)
-
Dissolve the crude deuterated ester in a mixture of THF and water.
-
Add an excess of a base (e.g., LiOH or NaOH) and stir at room temperature until saponification is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~2 with cold 1M HCl.
-
Extract the this compound product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude product.
Purification
The crude this compound requires purification to remove unreacted starting materials, by-products, and residual solvents. Recrystallization is an effective method for purifying 2-furoic acid.[10]
Purification Workflow
Caption: General workflow for the purification of this compound.
Recrystallization Protocol
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of boiling water to just dissolve the solid.[10] If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Dry the purified crystals under high vacuum to remove all traces of solvent. A typical yield after purification might range from 60-80%, with purity >98%.
Characterization and Quality Control
Confirming the identity, chemical purity, and isotopic enrichment of the final product is critical. This is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11]
Analytical Workflow
Caption: Analytical workflow for quality control of this compound.
Expected Analytical Data
The following table summarizes the expected analytical results for successful synthesis.
| Analysis | Expected Result for 2-Furoic Acid | Expected Result for this compound | Reference(s) |
| ¹H NMR (in DMSO-d₆) | δ ~7.9 (H5), ~7.2 (H3), ~6.6 (H4) ppm | Absence or significant reduction of signals at ~7.9, ~7.2, and ~6.6 ppm. | [12] |
| Mass Spec (EI) | M⁺ peak at m/z 112 | M⁺ peak at m/z 115 | [13] |
| Chemical Purity (HPLC/GC) | >98% | >98% | N/A |
| Isotopic Purity (NMR/MS) | N/A | ≥98 atom % D | [14] |
¹H NMR Spectroscopy: The most direct evidence of successful deuteration is the disappearance of proton signals corresponding to the deuterated positions. For 3,4,5-trideuterio-2-furoic acid, the three signals for the furan ring protons should be absent or greatly diminished.
Mass Spectrometry: The molecular ion peak in the mass spectrum will shift by +3 mass units compared to the unlabeled compound, confirming the incorporation of three deuterium atoms.[5][13] High-resolution mass spectrometry can be used to confirm the exact mass.
Chromatography (GC/HPLC): These techniques are essential for determining the chemical purity of the final compound, ensuring it is free from starting materials and by-products. Gas chromatography can also be used to separate isotopologues.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | C5H4O3 | CID 57607861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Preparation of deuteriated furan- and thiophen-2-carbaldehydes and -2-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]
- 13. 2-Furancarboxylic acid [webbook.nist.gov]
- 14. 2-Furoic-d3 Acid | CAS 40073-83-4 | LGC Standards [lgcstandards.com]
- 15. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Purity and Enrichment Analysis of 2-Furoic Acid-d3
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity and enrichment of 2-Furoic Acid-d3. Tailored for researchers, scientists, and professionals in drug development, this document outlines the key experimental protocols and data analysis techniques essential for the accurate characterization of this deuterated compound.
Introduction to this compound
This compound (3,4,5-trideuteriofuran-2-carboxylic acid) is a deuterated analog of 2-furoic acid, an organic compound naturally found in various food products and used as a flavoring agent and preservative.[1] The replacement of hydrogen atoms with deuterium at specific positions in the molecule makes it a valuable internal standard for mass spectrometry-based quantitative analyses in pharmacokinetic and metabolic studies. Accurate determination of its isotopic purity and enrichment is critical to ensure the reliability of such applications.
Chemical Structure:
-
2-Furoic Acid: C₅H₄O₃
-
This compound: C₅HD₃O₃
Isotopic Purity and Enrichment: Core Concepts
Isotopic Purity refers to the percentage of a specific isotope at a given atomic position. For this compound, it is the percentage of deuterium at the 3, 4, and 5 positions of the furan ring.
Isotopic Enrichment is the mole fraction of the isotopically labeled molecule in the total amount of the substance. It is a measure of the abundance of the deuterated species (e.g., C₅HD₃O₃) relative to the unlabeled (C₅H₄O₃) and partially deuterated species.
Analytical Techniques for Isotopic Analysis
The primary analytical techniques for determining the isotopic purity and enrichment of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for determining isotopic enrichment. The analysis focuses on the relative abundance of the different isotopologues of 2-furoic acid.
Expected Isotopologues of this compound:
| Isotopologue | Molecular Formula | Nominal Mass (Da) |
| Unlabeled (d0) | C₅H₄O₃ | 112 |
| d1 | C₅H₃DO₃ | 113 |
| d2 | C₅H₂D₂O₃ | 114 |
| Fully Labeled (d3) | C₅HD₃O₃ | 115 |
Table 1: Theoretical Mass and Abundance of this compound Isotopologues. This table is a hypothetical representation based on a typical isotopic enrichment of 98%. The actual distribution may vary between batches.
| Isotopologue | Theoretical m/z | Expected Relative Abundance (%) |
| [M+H]⁺ of d0 | 113.0239 | < 1 |
| [M+H]⁺ of d1 | 114.0302 | ~2 |
| [M+H]⁺ of d2 | 115.0365 | ~5 |
| [M+H]⁺ of d3 | 116.0428 | > 92 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and can be used to determine both the position and the extent of deuteration. Both ¹H NMR and ²H NMR are valuable techniques for this purpose.
¹H NMR Analysis:
In the ¹H NMR spectrum of unlabeled 2-furoic acid, distinct signals are observed for the protons at the 3, 4, and 5 positions of the furan ring. For this compound, the intensity of these signals will be significantly reduced due to the substitution of hydrogen with deuterium. The isotopic purity can be calculated by comparing the integral of the residual proton signals in the deuterated sample to the integral of a known internal standard or the signal of the non-deuterated proton at position 2.
²H NMR Analysis:
Deuterium NMR (²H NMR) directly detects the deuterium nuclei. The spectrum of this compound will show signals corresponding to the deuterium atoms at the 3, 4, and 5 positions. The relative integrals of these signals can be used to confirm the positions of deuteration and to quantify the isotopic purity at each site.
Table 2: Expected NMR Data for 2-Furoic Acid and this compound. Chemical shifts (δ) are reported in parts per million (ppm).
| Nucleus | Compound | Chemical Shift (δ) of Furan Ring Protons/Deuterons |
| ¹H | 2-Furoic Acid | H3: ~7.22 ppm, H4: ~6.64 ppm, H5: ~7.90 ppm |
| ¹H | This compound | H3, H4, H5: Significantly reduced intensity |
| ²H | This compound | D3, D4, D5: Signals expected at chemical shifts similar to their proton counterparts |
Experimental Protocols
Mass Spectrometry Protocol for Isotopic Enrichment Analysis
This protocol outlines a general procedure for the analysis of this compound using LC-HRMS.
4.1.1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
4.1.2. LC-HRMS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.
-
Scan Range: m/z 100-200.
-
Resolution: > 60,000.
4.1.3. Data Analysis:
-
Acquire the full scan mass spectrum of the this compound peak.
-
Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
The isotopic enrichment is reported as the percentage of the d3 isotopologue.
NMR Spectroscopy Protocol for Isotopic Purity Analysis
4.2.1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl₃).
-
Add a known amount of an internal standard with a signal in a clean region of the spectrum if quantitative ¹H NMR is to be performed.
4.2.2. NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay to allow for quantitative integration.
-
-
²H NMR:
-
Acquire a one-dimensional ²H NMR spectrum.
-
4.2.3. Data Analysis:
-
¹H NMR:
-
Integrate the residual signals for the protons at positions 3, 4, and 5.
-
Integrate the signal of the internal standard or the non-deuterated proton.
-
Calculate the percentage of deuteration at each position based on the reduction in the integral value relative to the standard.
-
-
²H NMR:
-
Integrate the signals corresponding to the deuterium atoms at positions 3, 4, and 5.
-
The relative integrals confirm the positions of deuteration and can be used to assess the relative isotopic purity at each site.
-
Visualizing the Workflow and Data Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the analysis of this compound.
Caption: Workflow for Isotopic Enrichment Analysis by LC-HRMS.
Caption: Workflow for Isotopic Purity Analysis by NMR Spectroscopy.
Fragmentation Analysis for Positional Confirmation
Electron ionization (EI) mass spectrometry can be employed to study the fragmentation pattern of 2-Furoic Acid. By comparing the fragmentation of the unlabeled compound with that of this compound, the positions of the deuterium labels can be confirmed. For instance, the loss of a CHO group (m/z 29) is a common fragmentation pathway for aldehydes and similar structures. In this compound, the observation of a corresponding loss of a CDO group would provide evidence for deuteration on the furan ring.
Conclusion
The accurate determination of isotopic purity and enrichment of this compound is paramount for its effective use in quantitative analytical studies. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust framework for the comprehensive characterization of this important internal standard. The methodologies and workflows presented in this guide offer a solid foundation for researchers and scientists to ensure the quality and reliability of their investigations.
References
Commercial suppliers and availability of 2-Furoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Commercial Availability and Application of 2-Furoic Acid-d3.
This guide provides a comprehensive overview of this compound, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of 2-furoic acid. 2-Furoic acid is a key biomarker of exposure to furan and furfural, compounds of significant interest in toxicology, food science, and drug metabolism studies. This document details the commercial availability of its deuterated analog, typical analytical methodologies, and the relevant metabolic context.
Commercial Availability and Supplier Specifications
This compound is available from several specialized chemical suppliers. It is typically supplied as a neat solid with high isotopic and chemical purity, crucial for its role as an internal standard in quantitative mass spectrometry.
| Supplier | Product Name | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity / Isotopic Enrichment | Available Quantities |
| Toronto Research Chemicals (TRC) | This compound | F863777 | 40073-83-4 | C₅HD₃O₃ | ~115.10 | Not specified, sold for research | 10 mg, 50 mg, 100 mg |
| LGC Standards | 2-Furoic-d3 Acid | CDN-D-5791 | 40073-83-4 | C₅D₃HO₃ | ~115.10 | 98 atom % D, min 98% Chemical Purity | 0.5 g, 1 g |
| MedChemExpress | This compound | HY-W012946S | 40073-83-4 | C₅HD₃O₃ | 115.10 | Not specified, sold for research | Research quantities |
| TargetMol | This compound | T6513 | 40073-83-4 | C₅HD₃O₃ | 115.10 | Not specified, sold for research | Research quantities |
| CymitQuimica | 2-Furoic-d3 Acid | 3U-D5791 | 40073-83-4 | C₅D₃HO₃ | ~115.10 | 98 atom % D | 500 mg, 1 g |
Note: Product details, catalog numbers, and availability are subject to change. Please consult the respective supplier's website for the most current information.
Application in Quantitative Analysis: Experimental Protocols
This compound is the ideal Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of endogenous 2-furoic acid in biological matrices like urine and plasma.[1] Its use corrects for analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision.
A typical workflow for the analysis of total 2-furoic acid in urine involves hydrolysis of conjugates, extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General workflow for urinary 2-furoic acid analysis.
Detailed Methodologies
The following protocol is a representative example compiled from established methods for urinary organic acid analysis.[2][3]
-
Standard Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From this, create a working internal standard (IS) solution at a fixed concentration.
-
Sample Preparation :
-
To 1-2 mL of urine in a glass tube, add a precise volume of the this compound IS working solution.
-
Add an equal volume of 8M sodium hydroxide (NaOH) to the sample.
-
Cap the tube and heat at approximately 95°C for 1 hour to hydrolyze glycine conjugates.
-
Cool the sample, then acidify to a low pH (~1-2) with hydrochloric acid (HCl).
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent, such as ethyl acetate, and agitating thoroughly.
-
Centrifuge the sample to separate the layers and transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution :
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, precise volume of the LC-MS mobile phase.
-
-
LC-MS/MS Analysis :
-
Chromatography : Use a C18 reverse-phase column with a gradient elution, typically using water and acetonitrile/methanol with a small amount of acid (e.g., 0.1% formic acid) as mobile phases.
-
Mass Spectrometry : Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific mass-to-charge (m/z) transitions for both 2-furoic acid and this compound using Multiple Reaction Monitoring (MRM).
-
Core Signaling and Metabolic Pathways
2-Furoic acid is not a signaling molecule but a terminal metabolite of furan and its derivatives, which are generated from the thermal degradation of carbohydrates.[4] The primary metabolic pathway involves the oxidation of the aldehyde group in furfural.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Decoding the Deuterated Molecule: A Guide to Interpreting a 2-Furoic Acid-d3 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
The increasing use of deuterated compounds in pharmaceutical development and metabolic research necessitates a thorough understanding of their quality control documentation. A Certificate of Analysis (CoA) for a deuterated compound like 2-Furoic Acid-d3 provides critical data on its identity, purity, and isotopic composition. This technical guide offers an in-depth interpretation of a typical this compound CoA, detailing the analytical techniques employed and the significance of the reported data.
Quantitative Data Summary
A Certificate of Analysis for this compound will typically present the following key quantitative parameters. The data is summarized here for clarity and easy comparison.
| Parameter | Typical Specification | Significance |
| Chemical Purity (HPLC) | >98% | Indicates the percentage of the desired 2-Furoic Acid molecule, irrespective of its isotopic composition, relative to other chemical entities. |
| Isotopic Enrichment | >98% | Represents the percentage of deuterium atoms at the specified labeled positions (in this case, the 3, 4, and 5 positions of the furan ring). |
| Deuterium Incorporation | >98 atom % D | A measure of the average deuterium content across all molecules in the sample. |
| Residual Solvents | Varies by solvent (e.g., <0.5%) | Quantifies the amount of solvent remaining from the synthesis and purification processes. |
| Water Content (Karl Fischer) | <0.5% | Measures the amount of water present in the material. |
| Elemental Analysis | Conforms to theoretical values (C, H) | Confirms the elemental composition of the compound. Note that for deuterated compounds, the hydrogen value will be lower than the non-deuterated analog. |
Experimental Protocols: The Analytical Backbone
The data presented in a CoA is generated through a series of rigorous analytical experiments. Understanding the methodologies behind these tests is crucial for a comprehensive interpretation of the results.
Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Methodology: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of a substance. A solution of the this compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column. The separation of the analyte from any impurities is based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds, generating a chromatogram. The area of the peak corresponding to this compound relative to the total area of all peaks provides the chemical purity.
A reverse-phase HPLC method is commonly used for analyzing 2-Furoic acid and its derivatives[1].
Isotopic Purity and Enrichment: NMR and Mass Spectrometry
Determining the isotopic composition of a deuterated compound is a multi-faceted process that often involves both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural confirmation and the quantification of isotopic enrichment[2][3].
-
¹H NMR (Proton NMR): In a highly deuterated compound like this compound, the proton signals will be significantly diminished at the deuterated positions. ¹H NMR is exceptionally precise for quantifying the small amounts of residual protons[4]. By comparing the integration of these residual proton signals to a known internal standard, the overall isotopic enrichment can be accurately determined. The spectrum should also be consistent with the expected structure of the molecule.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum where only the deuterated positions are visible. This allows for the confirmation of the deuterium labeling pattern and can be used for quantitative determination of deuterium atom percentage.
2.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the isotopic purity by analyzing the distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition[4][5][6][7].
Methodology: The this compound sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the mass spectrometer will detect a cluster of ions corresponding to molecules with varying numbers of deuterium atoms (e.g., d3, d2, d1, d0). The relative abundance of these ions is used to calculate the isotopic purity and confirm the isotopic distribution[5][7].
Water Content: Karl Fischer Titration
Methodology: Karl Fischer titration is a highly specific and accurate method for the determination of water content. The sample is dissolved in an appropriate solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint of the titration is detected potentiometrically, and the amount of water is calculated based on the volume of titrant consumed.
Visualizing the Workflow and Concepts
To better illustrate the relationships between the analytical processes and the concepts of purity, the following diagrams are provided.
Conclusion
A Certificate of Analysis for this compound is more than just a document of compliance; it is a detailed scientific report. For researchers and drug developers, a proficient understanding of the data presented and the methodologies used to obtain it is paramount for ensuring the quality and reliability of their work. By carefully examining the chemical purity, isotopic enrichment, and other parameters, scientists can proceed with confidence in the integrity of their starting materials. It is important to distinguish between isotopic enrichment, which refers to the percentage of deuterium at a specific labeled position, and species abundance, which is the percentage of the total molecules that have a specific isotopic composition[4].
References
- 1. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Degradation of 2-Furoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Furoic acid, a key bio-based platform chemical and a significant compound in food chemistry and pharmaceutical synthesis, undergoes thermal degradation primarily through decarboxylation to yield furan. This process is of considerable interest due to the potential formation of furan in heat-treated foods and its implications for the stability of pharmaceutical intermediates. This technical guide provides a comprehensive overview of the thermal degradation of 2-furoic acid, summarizing the available quantitative data, outlining detailed experimental protocols for its study, and presenting the degradation pathway. Due to a lack of available literature, a comparative analysis with a deuterated analog is not included at this time.
Introduction
2-Furoic acid is a furan-containing carboxylic acid that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also naturally present in various food products and can be formed during the thermal processing of food through the Maillard reaction and caramelization. The thermal stability of 2-furoic acid is a critical parameter in these applications, as its degradation can lead to the formation of furan, a compound classified as a possible human carcinogen. Understanding the mechanism and kinetics of this degradation is therefore essential for process optimization and safety assessment.
Thermal Degradation Pathway
The principal thermal degradation pathway for 2-furoic acid is a decarboxylation reaction, where the carboxylic acid group is eliminated as carbon dioxide (CO₂), resulting in the formation of furan.[1][2] This reaction is reported to be initiated at temperatures in the range of 140-160 °C under dry heating conditions.[1][2][3]
The proposed mechanism involves a concerted pericyclic reaction where the carboxyl proton is transferred to the C5 position of the furan ring, leading to the simultaneous cleavage of the C-C bond and the formation of furan and carbon dioxide.
Caption: Thermal Decarboxylation of 2-Furoic Acid.
Quantitative Data
Quantitative kinetic data for the thermal decarboxylation of 2-furoic acid is sparse in the literature. Most studies focus on the formation of furan in complex food matrices rather than determining the fundamental kinetic parameters of the isolated reaction. One study on the enzymatic decarboxylation of a related compound, 2,5-furandicarboxylic acid, reported an activation energy of 80.7 kJ/mol, however, this is not directly transferable to the thermal degradation of 2-furoic acid.[4][5]
A supporting information file associated with a study on the cross-ketonization of 2-furoic acid presented thermogravimetric analysis (TGA) data for 2-furoic acid and its complexes with MgO and CaO. The TGA of pure 2-furoic acid shows a significant weight loss event corresponding to its decarboxylation.[6]
| Parameter | Value | Conditions | Reference |
| Degradation Onset Temperature | ~140-160 °C | Dry heating | [1][2][3] |
| Primary Degradation Product | Furan | Thermal Decarboxylation | [1][2] |
Note: The table above summarizes the qualitative and semi-quantitative data available. There is a clear need for further research to establish a comprehensive kinetic model for the thermal degradation of 2-furoic acid.
Deuterated Analog: A Data Gap
A thorough review of the scientific literature reveals a significant gap in the data concerning the thermal degradation of deuterated analogs of 2-furoic acid. Consequently, a comparative analysis of the degradation behavior and any potential kinetic isotope effects for the thermal decarboxylation of 2-furoic acid cannot be provided at this time. The study of such an analog would be invaluable in elucidating the reaction mechanism, particularly in confirming the role of the carboxylic proton transfer in the rate-determining step.
Experimental Protocols
To investigate the thermal degradation of 2-furoic acid and its potential deuterated analogs, a combination of thermal analysis and chromatographic techniques is recommended.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique to determine the thermal stability and decomposition profile of 2-furoic acid.
Objective: To determine the onset temperature of degradation and the mass loss associated with decarboxylation.
Methodology:
-
Place a precisely weighed sample (5-10 mg) of 2-furoic acid into a TGA crucible.
-
Heat the sample from ambient temperature to approximately 300 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show a step-wise mass loss corresponding to the decarboxylation of the acid. The onset temperature of this mass loss is the initial degradation temperature.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile products of thermal degradation.
Objective: To identify the degradation products of 2-furoic acid at various temperatures.
Methodology:
-
A small, accurately weighed amount of 2-furoic acid is introduced into the pyrolysis unit.
-
The sample is rapidly heated to a set temperature (e.g., in the range of 150-300 °C) in an inert atmosphere (e.g., helium).
-
The volatile pyrolysis products are swept directly into the gas chromatograph for separation.
-
The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.
Caption: Experimental Workflow for Studying Thermal Degradation.
Conclusion
The thermal degradation of 2-furoic acid proceeds primarily through decarboxylation to form furan, a reaction of significant interest in both food and pharmaceutical sciences. While the general pathway and onset temperature range have been established, there is a notable lack of detailed quantitative kinetic data. Furthermore, the absence of studies on deuterated analogs of 2-furoic acid prevents a deeper mechanistic understanding through the analysis of kinetic isotope effects. The experimental protocols outlined in this guide, utilizing TGA and Py-GC-MS, provide a robust framework for future research to fill these knowledge gaps. Such studies are crucial for the development of effective strategies to mitigate furan formation in thermally processed materials and to ensure the stability of 2-furoic acid-containing products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
Navigating the Safety Landscape of 2-Furoic Acid-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of 2-Furoic Acid-d3. While specific safety data for the deuterated form is limited, this document extrapolates from the well-established safety profile of its non-deuterated analogue, 2-Furoic Acid, and incorporates general best practices for handling deuterated compounds. This information is critical for ensuring a safe laboratory environment and minimizing occupational health risks.
Hazard Identification and Classification
2-Furoic Acid is classified as a hazardous substance.[1] Based on available data for the non-deuterated compound, this compound should be handled with the same level of caution. The primary hazards are associated with its irritant properties.
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[2]
Signal Word: Danger/Warning[2][3]
Hazard Pictogram:
-
Exclamation mark (GHS07)[2]
Toxicological Data
Toxicological data for 2-Furoic Acid provides a basis for understanding the potential health effects of its deuterated form. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
| Toxicity Data for 2-Furoic Acid | |
| Acute Toxicity | Intraperitoneal (mouse) LD50: 100 mg/kg.[1] |
| Oral (rat) LD50: 100 mg/kg.[4] | |
| Skin Corrosion/Irritation | Corrosive to human skin (OECD Test Guideline 439).[5] Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation.[2][3][5] |
| Respiratory/Skin Sensitization | No data available.[5] |
| Germ Cell Mutagenicity | Ames test: Negative.[5] |
| Carcinogenicity | No data available.[5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to minimizing exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
| PPE Requirement | Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |
| Hand Protection | Wear impervious gloves (e.g., light-weight rubber gloves).[7] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing.[6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] |
Engineering Controls
Engineering controls are designed to isolate the hazard from the worker.
-
Ventilation: Use in a well-ventilated area. General exhaust is typically adequate, but if there is a risk of overexposure, a NIOSH-approved respirator should be worn.[7]
-
Safety Stations: Ensure safety showers and eyewash stations are readily accessible and close to the workstation.[3][8]
Handling Procedures
-
Avoid all personal contact, including inhalation.[1]
-
Wash hands thoroughly with soap and water after handling.[1][8]
-
Avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof machine.[1][7]
-
Keep containers securely sealed when not in use.[1]
Storage Recommendations
Proper storage is crucial for maintaining the integrity of the compound and preventing accidents.
-
Store in a cool, well-ventilated place.[2]
-
Keep container tightly closed.[2]
-
Avoid reaction with oxidizing agents.[1]
-
Recommended storage temperature is -20°C.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately rinse with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][8] |
Exposure Response Pathway
The following diagram illustrates the potential routes of exposure and the corresponding immediate first-aid responses.
Caption: Potential exposure routes and immediate first-aid responses.
Considerations for Deuterated Compounds
While the chemical reactivity of this compound is expected to be very similar to its non-deuterated counterpart, the presence of deuterium can influence its metabolic fate. Deuteration can sometimes lead to slower metabolism, a phenomenon known as the "kinetic isotope effect."[10] This could potentially alter the pharmacokinetic and toxicokinetic profiles of the compound. Researchers should be mindful of this possibility, although it does not fundamentally change the immediate handling precautions, which are based on the inherent irritant properties of the molecule. The general storage and handling protocols for deuterated standards, which often involve storage at low temperatures to ensure stability, are in line with the recommendations for 2-Furoic Acid.[9][11]
Conclusion
The safe handling of this compound necessitates a cautious approach, grounded in the established safety data for 2-Furoic Acid and general principles for managing deuterated compounds. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. 2-Furoic acid - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. sdfine.com [sdfine.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | TRC-F863777-100MG | LGC Standards [lgcstandards.com]
- 10. Deuterated Compounds [simsonpharma.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of 2-Furoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Furoic Acid-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Furoic acid is an organic compound consisting of a furan ring and a carboxylic acid. It is found in various food products and can be a biomarker for the consumption of certain foods, such as beer. In drug development and metabolic research, accurate quantification of small molecules like 2-furoic acid in biological matrices is crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of 2-furoic acid, derivatization is typically required to increase its volatility for GC-MS analysis.[1][2][3] The use of a stable isotope-labeled internal standard, such as 2-Furoic Acid-d3, is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response.[4][5]
This application note provides a detailed protocol for the quantitative analysis of 2-furoic acid in biological samples (e.g., plasma, urine) using GC-MS with this compound as an internal standard.
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC-MS analysis of 2-furoic acid using this compound as an internal standard. These values are illustrative and may vary depending on the specific instrumentation and matrix.
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.15 µM |
| Linear Range | 0.15 - 50 µM |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Protocols
Materials and Reagents
-
2-Furoic Acid (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Sodium sulfate (anhydrous)
-
Biological matrix (e.g., plasma, urine)
Sample Preparation
-
Sample Thawing: Thaw frozen biological samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma or urine) in a glass tube, add 10 µL of a 100 µM solution of this compound in methanol. Vortex for 10 seconds.
-
Acidification: Acidify the sample by adding 10 µL of 1 M HCl to bring the pH to approximately 2-3. This protonates the carboxylic acid for efficient extraction.
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of ethyl acetate to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction process with another 500 µL of ethyl acetate and combine the organic layers.
-
-
Drying: Dry the pooled organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate to the tube, vortexing, and then transferring the supernatant.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).[6]
Derivatization (Silylation)
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis. The resulting solution contains the trimethylsilyl (TMS) derivative of 2-furoic acid and this compound.[7][8]
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
2-Furoic Acid-TMS: m/z 184 (quantifier), m/z 139 (qualifier)
-
This compound-TMS: m/z 187 (quantifier), m/z 142 (qualifier)
-
Calibration Curve Preparation
-
Prepare a series of calibration standards of 2-furoic acid in a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) at concentrations ranging from 0.1 µM to 50 µM.
-
Process each calibration standard in the same manner as the unknown samples, including the addition of the this compound internal standard, extraction, and derivatization.
-
Construct a calibration curve by plotting the ratio of the peak area of the 2-furoic acid derivative to the peak area of the this compound derivative against the concentration of 2-furoic acid.[9]
Visualization of Experimental Workflow and Metabolic Context
The following diagrams illustrate the experimental workflow for this protocol and the metabolic context of 2-furoic acid.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. scioninstruments.com [scioninstruments.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 5. metbio.net [metbio.net]
- 6. organomation.com [organomation.com]
- 7. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Furoic acid, TMS derivative [webbook.nist.gov]
- 9. environics.com [environics.com]
Application Notes and Protocols for the Use of 2-Furoic Acid-d3 as an Internal Standard in Food Matrix Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2-Furoic Acid-d3 as an internal standard in the quantitative analysis of 2-furoic acid and related furan derivatives in various food matrices. The inclusion of a stable isotope-labeled internal standard is a critical component for accurate and precise quantification, as it effectively compensates for variations in sample preparation, extraction efficiency, and instrument response.
Introduction
2-Furoic acid is a heterocyclic organic compound that can be found in a variety of thermally processed foods and beverages, including coffee, baked goods, and canned products.[1][2] It is a known precursor to furan, a compound classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[3] Therefore, the accurate quantification of 2-furoic acid in food is essential for food safety assessment, quality control, and for studies investigating the formation of furan.[3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[5][6] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis, thus providing reliable correction for any analyte losses.[5][6]
Analytical Principle
The principle of this method is based on isotope dilution mass spectrometry. A known amount of this compound is added to the food sample prior to extraction. The sample is then homogenized, extracted, and purified. The final extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analyte (2-furoic acid) and the internal standard (this compound) are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 2-furoic acid and a constant concentration of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of 2-furoic acid in food matrices using this compound as an internal standard is depicted in the following diagram.
Caption: Experimental workflow for the quantification of 2-furoic acid.
Detailed Protocols
Materials and Reagents
-
2-Furoic Acid (analytical standard, purity ≥99%)
-
This compound (isotopic purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, Mixed-Mode Anion Exchange)
-
Syringe filters (0.22 µm)
Standard Solutions Preparation
-
2-Furoic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-furoic acid and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2-furoic acid stock solution with a mixture of water and methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a concentration of 10 µg/mL.
Sample Preparation and Extraction
The following is a general protocol that can be adapted for various food matrices.
-
Homogenization: Weigh 1-5 g of the homogenized food sample into a 50 mL centrifuge tube. For liquid samples, pipette an equivalent volume.
-
Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 10 µg/mL this compound internal standard spiking solution to the sample.
-
Extraction:
-
Add 10 mL of an appropriate extraction solvent. For many food matrices, a mixture of acetonitrile and water (e.g., 80:20, v/v) with 0.1% formic acid is effective.
-
Vortex the mixture for 1 minute.
-
Sonciate for 15 minutes in an ultrasonic bath.
-
-
Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes at 4°C.
-
Cleanup (if necessary):
-
For complex matrices, a Solid Phase Extraction (SPE) cleanup step may be required.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the analytes, followed by a column wash and re-equilibration.
-
Injection Volume: 5-10 µL
-
Column Temperature: 30-40°C
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for 2-furoic acid and this compound should be determined by direct infusion of the standard solutions.
-
Example transitions (to be optimized):
-
2-Furoic Acid: m/z 111 -> m/z 67
-
This compound: m/z 114 -> m/z 70
-
-
Method Validation Data
The following table summarizes typical method validation parameters for the analysis of 2-furoic acid. While this data is from a study that did not use this compound, it provides a strong indication of the expected performance of a well-developed method incorporating a deuterated internal standard.[7] The use of an internal standard is expected to improve the precision and accuracy of the method.
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | >0.999 |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantification (LOQ) | 0.32 µg/mL |
| Intra-day Precision (RSD%) | 0.27% - 0.33% |
| Inter-day Precision (RSD%) | 0.13% - 0.56% |
| Intra-day Accuracy (Recovery%) | 98.77% - 102.72% |
| Inter-day Accuracy (Recovery%) | 98.47% - 102.74% |
Data adapted from a validation study of an HPLC-PDA method for 2-furoic acid in a plant extract.[7]
Data Presentation and Quantification
The concentration of 2-furoic acid in the sample is calculated using the following formula:
Concentration of 2-furoic acid = (Response Ratio_sample / Slope_cal) * (Volume_extract / Weight_sample)
Where:
-
Response Ratio_sample = (Peak Area of 2-furoic acid in sample) / (Peak Area of this compound in sample)
-
Slope_cal = The slope of the calibration curve (Response Ratio vs. Concentration of 2-furoic acid)
The results should be reported in µg/g or mg/kg of the food sample.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 2-furoic acid in complex food matrices. The detailed protocol and validation benchmarks presented in these application notes offer a solid foundation for researchers and scientists to implement this methodology in their laboratories for food safety monitoring, quality control, and research applications. The experimental workflow diagram provides a clear visual guide to the entire analytical process.
References
- 1. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of 5-hydroxymethyl-2-furfural (HMF) and 5-hydroxymethyl-2-furoic acid during roasting of coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W) [jales.org]
Application of 2-Furoic Acid-d3 in Pharmacokinetic and Toxicokinetic Studies
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Furoic acid is a key metabolite of various furan-containing compounds and a component of many food products. Its accurate quantification in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of parent compounds. 2-Furoic Acid-d3, a stable isotope-labeled derivative of 2-furoic acid, serves as an ideal internal standard (IS) for bioanalytical methods, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to high accuracy and precision.
This document provides a detailed application note and a template protocol for the quantification of 2-furoic acid in plasma and urine using this compound as an internal standard.
Principle of the Method
The method is based on the principle of stable isotope dilution analysis using LC-MS/MS. A known amount of this compound is added to the biological sample (plasma or urine) at the beginning of the sample preparation process. Following extraction, the analyte (2-furoic acid) and the internal standard (this compound) are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to quantify the concentration of 2-furoic acid in the sample by referencing a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
2-Furoic Acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
-
Solvents and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human or animal plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Human or animal urine
-
-
Consumables:
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Pipette tips
-
LC vials and caps
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode) or protein precipitation plates.
-
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is required.
Experimental Protocols
Preparation of Stock and Working Solutions
5.1.1. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Furoic Acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark.
-
Store stock solutions at -20°C.
5.1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions of 2-Furoic Acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to spike the calibration standards and quality control samples.
5.1.3. Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 1 µg/mL.
Sample Preparation (Protein Precipitation for Plasma)
This protocol is a general guideline and may require optimization.
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an LC vial for analysis.
Sample Preparation (Dilute-and-Shoot for Urine)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 5,000 rpm for 5 minutes to pellet any precipitate.
-
Pipette 50 µL of the supernatant into a clean tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 440 µL of the mobile phase starting condition.
-
Vortex and transfer to an LC vial for analysis.
LC-MS/MS Method Parameters (Template)
The following are typical starting parameters that must be optimized for the specific instrumentation used.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Suggested Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution (Example) | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions (Hypothetical) | |
| 2-Furoic Acid | Q1: 111.0 m/z -> Q3: 67.0 m/z (quantifier), Q1: 111.0 m/z -> Q3: 41.0 m/z (qualifier) |
| This compound | Q1: 114.0 m/z -> Q3: 70.0 m/z |
Note: The MRM transitions provided are hypothetical and must be determined empirically by infusing the pure compounds into the mass spectrometer.
Method Validation (Illustrative Data)
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables present the type of data that would be generated.
Table 2: Calibration Curve for 2-Furoic Acid in Plasma (Example)
| Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 1 (LLOQ) | 98.5 | 8.2 |
| 5 | 101.2 | 6.5 |
| 25 | 99.8 | 4.1 |
| 100 | 102.5 | 3.5 |
| 500 | 98.9 | 2.8 |
| 1000 | 100.7 | 2.1 |
| 2000 (ULOQ) | 99.3 | 1.9 |
Table 3: Inter- and Intra-Assay Precision and Accuracy for Quality Control Samples (Example)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) |
| Accuracy (%) | Precision (%RSD) | ||
| LLOQ | 1 | 99.1 | 9.5 |
| Low QC | 3 | 101.8 | 7.2 |
| Mid QC | 150 | 98.7 | 4.8 |
| High QC | 1500 | 100.5 | 3.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for sample analysis in a pharmacokinetic study.
Caption: Workflow for a typical pharmacokinetic study from dosing to data analysis.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the key parameters assessed during bioanalytical method validation.
Caption: Key parameters evaluated during bioanalytical method validation.
Application in Pharmacokinetic and Toxicokinetic Studies
Once validated, this method can be applied to determine the concentration-time profile of 2-furoic acid in plasma or urine following the administration of a parent compound. This data is essential for calculating key PK parameters such as:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
In toxicokinetic studies, this method can be used to correlate the exposure to 2-furoic acid with observed toxicological effects, helping to establish safety margins and understand dose-response relationships.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 2-furoic acid in biological matrices. The protocols and information provided herein serve as a comprehensive guide for researchers to develop and validate a sensitive and accurate LC-MS/MS method for pharmacokinetic and toxicokinetic studies. It is imperative that the template parameters are optimized for the specific instrumentation and laboratory conditions to ensure the generation of high-quality, reproducible data.
Application Notes and Protocols: High-Throughput Metabolic Stability Assays Utilizing 2-Furoic Acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during early drug discovery to predict the in vivo half-life and clearance of new chemical entities (NCEs).[1][2][3] Assays that evaluate the rate at which a compound is metabolized by liver enzymes, such as cytochrome P450s (CYPs), are fundamental to selecting candidates with favorable pharmacokinetic properties.[3][4] Rapidly metabolized compounds may fail to achieve therapeutic concentrations in the body, while very slowly metabolized compounds could lead to accumulation and toxicity.[1][3]
These assays are typically performed in vitro using liver-derived systems like microsomes or hepatocytes.[1][5][6][7][8] The disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][5][7] To ensure accurate quantification and to account for variations in sample processing and instrument response, a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[9][10][11][12]
This document provides detailed protocols for conducting in vitro metabolic stability assays using liver microsomes, with a specific focus on the application of 2-Furoic Acid-d3 as an internal standard for LC-MS/MS analysis. This compound is the deuterium-labeled form of 2-Furoic acid and serves as an ideal SIL-IS due to its similar physicochemical properties to the unlabeled analyte, ensuring reliable correction for experimental variability.[9][13][14]
Key Concepts and Principles
Metabolic stability assays are designed to determine the intrinsic clearance (CLint) of a compound, which is a measure of the inherent ability of the liver to metabolize a drug.[1][3][5] This is typically achieved by incubating the test compound with a metabolically active system, such as liver microsomes, in the presence of necessary cofactors like NADPH.[4][5] The concentration of the test compound is measured at various time points, and the rate of its disappearance is used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance.
The use of a SIL-IS, such as this compound, is crucial for robust and reproducible LC-MS/MS quantification.[9][10][12] The SIL-IS is added to all samples, including standards, quality controls, and test samples, at a constant concentration. Since the SIL-IS has nearly identical chemical and physical properties to the analyte of interest, it experiences similar effects during sample extraction, chromatography, and ionization in the mass spectrometer.[12] By normalizing the response of the analyte to the response of the SIL-IS, variations in the analytical process can be effectively compensated for, leading to more accurate and precise results.[9]
Experimental Protocols
Materials and Reagents
-
Test Compound (TC): 10 mM stock solution in DMSO.
-
This compound (Internal Standard, IS): 1 mg/mL stock solution in methanol.
-
Pooled Human Liver Microsomes (HLM): 0.5 mg/mL.
-
NADPH Regenerating System: Solution A (NADP+) and Solution B (Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase).
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Acetonitrile (ACN): LC-MS grade, for protein precipitation.
-
Methanol (MeOH): LC-MS grade.
-
Water: LC-MS grade.
-
96-well plates.
-
Multichannel pipettes.
-
Incubator (37°C).
-
Centrifuge.
-
LC-MS/MS system.
Preparation of Working Solutions
-
Test Compound Working Solution (1 µM): Dilute the 10 mM TC stock solution in phosphate buffer.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 1 mg/mL this compound stock solution in ACN. This solution will also serve as the quenching solution.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.
Incubation Procedure
-
Add 194 µL of pre-warmed (37°C) phosphate buffer to the wells of a 96-well plate.
-
Add 2 µL of the 1 µM TC working solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding 4 µL of the NADPH regenerating system to each well. For the time zero (T0) point, add the quenching solution before the NADPH system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 200 µL of the cold ACN containing the this compound internal standard.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.[15]
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Analytical Column: C18 column suitable for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of the test compound from potential metabolites and matrix components.
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the test compound.
-
MRM Transitions: Optimized for the specific test compound and this compound.
Data Analysis and Presentation
The concentration of the test compound at each time point is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a calibration curve.
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant (k) of elimination.
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
Quantitative Data Summary
The following tables present hypothetical data for three test compounds (A, B, and C) to illustrate the typical output of a metabolic stability assay.
Table 1: In Vitro Metabolic Stability Parameters
| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |
| Compound A | 5.8 | 120.5 | High Clearance |
| Compound B | 27.3 | 25.4 | Moderate Clearance |
| Compound C | > 60 | < 11.6 | Low Clearance |
Table 2: Percentage of Compound Remaining Over Time
| Time (min) | Compound A (%) | Compound B (%) | Compound C (%) |
| 0 | 100 | 100 | 100 |
| 5 | 55.2 | 88.1 | 98.5 |
| 15 | 18.9 | 63.5 | 94.2 |
| 30 | 3.6 | 40.3 | 89.1 |
| 60 | < 1 | 16.2 | 80.5 |
Visualizations
Caption: Experimental workflow for an in vitro metabolic stability assay.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. mttlab.eu [mttlab.eu]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. texilajournal.com [texilajournal.com]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Validated LC-MS/MS Method for the Quantification of Ponatinib in Plasma: Application to Metabolic Stability | PLOS One [journals.plos.org]
Application Note: Derivatization of 2-Furoic Acid-d3 for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Detection
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the chemical derivatization of deuterated 2-furoic acid (2-Furoic Acid-d3), a common internal standard used in metabolic studies and drug development. Due to its polarity and low volatility, 2-furoic acid exhibits poor chromatographic behavior in GC systems.[1] Derivatization is essential to convert it into a more volatile and thermally stable compound, leading to improved peak shape, sensitivity, and reproducibility.[2][3] This document outlines two robust methods: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification via Boron Trifluoride (BF3)-Methanol. These protocols are designed to be used for quantitative analysis where this compound serves as a stable isotope-labeled internal standard for the determination of native 2-furoic acid in various biological matrices.
Introduction
2-Furoic acid is a metabolite of interest in various fields, including toxicology and clinical diagnostics, as it can be a biomarker for exposure to furfural. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for its quantification. However, the direct analysis of polar compounds like carboxylic acids is challenging due to their tendency to produce broad, tailing peaks, which compromises sensitivity and accuracy.[1]
Chemical derivatization addresses this by replacing active hydrogen atoms in the carboxyl group with non-polar functional groups.[2] This process increases the analyte's volatility and thermal stability, making it amenable to GC analysis.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte of interest and experiences similar matrix effects and derivatization efficiencies, thus correcting for variations during sample preparation and analysis.[4][5]
This document details two effective derivatization protocols:
-
Silylation: Replacement of the acidic proton with a trimethylsilyl (TMS) group. Silylation is a widely used, effective, and straightforward derivatization technique.[3][6]
-
Alkylation (Esterification): Conversion of the carboxylic acid to its methyl ester. This method produces stable derivatives with excellent chromatographic properties.[2][7]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Derivatization Reagent 1: N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Derivatization Reagent 2: Boron trifluoride-methanol solution (14% BF3 in MeOH)
-
Solvents: Pyridine, Hexane, Methanol (Anhydrous, GC grade)
-
Sodium Sulfate (Anhydrous)
-
Saturated Sodium Chloride (NaCl) solution
-
Nitrogen gas for evaporation
-
Reaction Vials (2 mL, with PTFE-lined caps)
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
General Sample Preparation Workflow
The following diagram outlines the general workflow for sample analysis using this compound as an internal standard.
Caption: General experimental workflow from sample preparation to final quantification.
Protocol A: Silylation with BSTFA + 1% TMCS
This protocol converts this compound into its more volatile trimethylsilyl (TMS) ester. The addition of TMCS acts as a catalyst, enhancing the reactivity of the silylating agent.[8]
-
Preparation: Ensure the dried sample extract (from step 2.2) is completely free of moisture, as silylation reagents are water-sensitive.[3]
-
Reagent Addition: To the dried extract in a reaction vial, add 50 µL of pyridine (to aid dissolution) and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes to ensure the reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS. Inject 1-2 µL into the system.
Protocol B: Methyl Esterification with BF3-Methanol
This protocol converts this compound into its corresponding methyl ester, methyl-2-furoate-d3.
-
Reagent Addition: To the dried sample extract in a reaction vial, add 100 µL of 14% BF3-Methanol solution.[7]
-
Reaction: Cap the vial tightly and heat at 80°C for 15 minutes.
-
Cooling: Cool the vial to room temperature.
-
Extraction: Add 200 µL of hexane and 100 µL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Derivatization Chemistry Overview
The following diagram illustrates the chemical transformations occurring in Protocols A and B.
Caption: Chemical transformations of this compound via silylation and esterification.
GC-MS Parameters and Expected Data
The following are typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument and column used.
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity or Full Scan (m/z 40-400) for method development.
Quantitative Data Summary
The table below summarizes the expected mass spectrometric data for the derivatives of this compound and its non-labeled counterpart. This data is crucial for setting up SIM mode acquisition and for confirming the identity of the peaks.
| Analyte | Derivatization Protocol | Molecular Weight ( g/mol ) | Key m/z Ions for SIM Mode (Quantifier/Qualifier) |
| 2-Furoic Acid | Silylation (A) | 184.26 | 184, 169, 111 |
| This compound | Silylation (A) | 187.28 | 187 (M+), 172 ([M-15]+) |
| 2-Furoic Acid | Esterification (B) | 126.11 | 126 (M+), 95 ([M-OCH3]+) |
| This compound | Esterification (B) | 129.13 | 129 (M+), 98 ([M-OCH3]+) |
Note: Retention times are column and method-dependent and must be determined experimentally. The deuterated internal standard will co-elute or elute slightly earlier than the native analyte.
Conclusion
The derivatization of this compound is a mandatory step for reliable quantitative analysis by GC-MS. Both silylation with BSTFA and esterification with BF3-Methanol are effective methods that yield volatile, thermally stable derivatives with excellent chromatographic properties. The choice of method may depend on laboratory preference, available reagents, and potential interferences from the sample matrix. By using the protocols outlined in this application note, researchers can achieve sensitive and accurate quantification of 2-furoic acid in complex biological samples.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 7. scispace.com [scispace.com]
- 8. gcms.cz [gcms.cz]
Solid-Phase Extraction of 2-Furoic Acid: Application Notes and Protocols for Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of 2-furoic acid from complex biological and food matrices. The methodologies outlined are designed to offer robust and reproducible sample cleanup, thereby enhancing the accuracy and sensitivity of subsequent analytical quantification.
Introduction
2-Furoic acid is a key organic compound found in a variety of food products as a flavor component and preservative. It is also a significant metabolite in biological systems, often monitored as a biomarker of exposure to certain industrial chemicals like furfural. Accurate quantification of 2-furoic acid in complex matrices such as plasma, urine, and beverages is crucial for food quality control, toxicological studies, and pharmacokinetic assessments. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption. This note details effective SPE protocols for the isolation of 2-furoic acid, leveraging its acidic properties for selective extraction.
Data Presentation: Performance of Extraction Methods
The following tables summarize quantitative data from studies involving the extraction and analysis of 2-furoic acid and other acidic compounds. While specific SPE recovery data for 2-furoic acid is limited in publicly available literature, the provided data from analogous methods and compounds offer a valuable benchmark for expected performance.
Table 1: Quantitative Data for 2-Furoic Acid from Non-SPE Methods
| Analyte | Matrix | Extraction/Analysis Method | Recovery (%) | LOQ |
| 2-Furoic Acid | Urine | Liquid-Liquid Extraction with Ethyl Acetate followed by HPLC-UV | 98.8[1] | 0.01 mmol/L[1] |
| 2-Furoic Acid | Coffee | Direct Injection HPLC-DAD | ≥ 89.9[2] | 0.35–2.55 µg/mL[2] |
Table 2: Representative Performance of SPE for Acidic Compounds (as proxy for 2-Furoic Acid)
| Analyte | Matrix | SPE Sorbent | Recovery (%) | RSD (%) |
| Atorvastatin | Plasma | Polymeric (Bond Elut Plexa) | 91 - 100 | 9 - 10 |
| Diclofenac | Plasma | Polymeric (Bond Elut Plexa) | 97 - 100 | 5 - 6 |
| Furosemide | Plasma | Polymeric (Bond Elut Plexa) | 95 - 100 | 2 - 5 |
| Pravastatin | Plasma | Polymeric (Bond Elut Plexa) | 95 - 100 | 7 - 8 |
Data for Table 2 was adapted from a study on various acidic drugs, providing a general expectation for the performance of polymeric SPE for acidic compounds like 2-furoic acid.
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of 2-furoic acid from plasma/serum and urine. These protocols are based on established methods for acidic compounds and can be adapted for other complex matrices.
Protocol 1: Mixed-Mode Anion Exchange SPE for 2-Furoic Acid in Plasma/Serum
This protocol utilizes a mixed-mode sorbent with both non-polar and strong anion exchange functionalities, which provides high selectivity for acidic compounds.
Materials:
-
SPE Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A)
-
Sample Pre-treatment Solution: 2% Formic Acid in Water
-
Conditioning Solvent: Methanol
-
Equilibration Solution: Deionized Water
-
Wash Solution 1: 5% Methanol in Deionized Water
-
Wash Solution 2: Methanol
-
Elution Solvent: 2% Formic Acid in Methanol
-
Collection tubes
-
SPE Manifold
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma or serum, add 1 mL of 2% formic acid. Vortex for 30 seconds to mix and precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for loading onto the SPE cartridge.
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated supernatant onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing Step 1: Wash the cartridge with 3 mL of 5% methanol in deionized water to remove polar interferences.
-
Washing Step 2: Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
Elution: Elute the 2-furoic acid with 2 mL of 2% formic acid in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for chromatographic analysis.
Protocol 2: Polymeric Reversed-Phase SPE for 2-Furoic Acid in Urine
This protocol is suitable for a general-purpose polymeric sorbent and relies on non-polar interactions for retention.
Materials:
-
SPE Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB, Bond Elut Plexa)
-
Sample Pre-treatment Solution: 2% Phosphoric Acid in Water
-
Conditioning Solvent: Methanol
-
Equilibration Solution: Deionized Water
-
Wash Solution: 10% Methanol in Deionized Water
-
Elution Solvent: Methanol
-
Collection tubes
-
SPE Manifold
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 2% phosphoric acid to adjust the pH and ensure 2-furoic acid is in its neutral form. Vortex to mix.
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 3 mL of deionized water through the cartridge.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in deionized water to remove salts and other polar impurities.
-
Elution: Elute the 2-furoic acid with 2 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in mobile phase for analysis.
Visualizations: Experimental Workflows
The following diagrams illustrate the logical flow of the described SPE protocols.
Caption: Workflow for Mixed-Mode SPE of 2-Furoic Acid from Plasma/Serum.
Caption: Workflow for Polymeric Reversed-Phase SPE of 2-Furoic Acid from Urine.
References
High-Resolution Mass Spectrometry for the Analysis of 2-Furoic Acid-d3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Furoic Acid-d3 using High-Resolution Mass Spectrometry (HRMS). This compound is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled counterpart, 2-Furoic Acid, in various biological and environmental matrices. HRMS offers exceptional mass accuracy and resolution, enabling highly selective and sensitive detection of this compound, even in complex samples.
Introduction to HRMS for Isotope-Labeled Internal Standards
High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision. This capability allows for the differentiation of molecules with very similar nominal masses, such as an analyte and its stable isotope-labeled internal standard. The use of a deuterated standard like this compound is the gold standard in quantitative mass spectrometry. It co-elutes with the unlabeled analyte and experiences similar matrix effects during sample preparation and ionization, leading to highly accurate and precise quantification.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of an LC-HRMS method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: Method Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Value |
| Compound | This compound |
| Chemical Formula | C₅HD₃O₃ |
| Exact Mass [M-H]⁻ | 115.0349 |
| Compound | 2-Furoic Acid |
| Chemical Formula | C₅H₄O₃ |
| Exact Mass [M-H]⁻ | 112.0160 |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Mode | Full Scan (FS) or Targeted SIM (t-SIM) |
| Resolution | ≥ 70,000 FWHM |
| Mass Accuracy | < 5 ppm |
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and high-resolution mass spectrometry for the analysis of this compound.
Sample Preparation: Protein Precipitation for Plasma/Serum
This protocol is suitable for the extraction of 2-Furoic Acid and this compound from plasma or serum samples.
-
Aliquoting: To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.
Liquid Chromatography (LC) Method
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Method
| Parameter | Setting |
| Instrument | Orbitrap-based or Q-TOF HRMS System |
| Ionization Source | Heated Electrospray Ionization (HESI) |
| Ionization Mode | Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 320°C |
| Sheath Gas Flow | 40 units |
| Auxiliary Gas Flow | 10 units |
| Scan Type | Full Scan (m/z 50-200) or Targeted SIM |
| Resolution | 70,000 FWHM |
| AGC Target | 1e6 |
| Maximum Injection Time | 100 ms |
Visualizations
The following diagrams illustrate the key processes involved in the HRMS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Principle of HRMS for isotopic analysis.
Caption: Logical relationship for accurate quantification.
Troubleshooting & Optimization
Mitigating matrix effects in the LC-MS/MS analysis of 2-Furoic Acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of 2-Furoic Acid-d3.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Chromatography | Optimize the mobile phase composition. For a polar acidic compound like 2-Furoic Acid, a mobile phase with a low pH (e.g., using formic acid) can improve peak shape by keeping the analyte in a single ionic form. Consider a gradient elution to better separate the analyte from matrix components. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Co-elution with Interfering Matrix Components | Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. |
| Injector Issues | Ensure the injector wash solvent is compatible with the mobile phase to prevent solvent mismatch effects. |
Issue 2: Low Signal Intensity or Ion Suppression
Possible Causes & Solutions
| Cause | Solution |
| Matrix Effects | The most common cause of ion suppression is the co-elution of matrix components, particularly phospholipids from plasma or serum samples.[1] Implement a more rigorous sample preparation method such as SPE or LLE. Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[2] |
| Suboptimal Ionization Source Conditions | Optimize ESI source parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature. Electrospray ionization (ESI) is highly susceptible to ion suppression.[1][3] |
| Inappropriate Mobile Phase pH | For negative ion mode analysis of an acidic compound, a slightly basic mobile phase can enhance deprotonation and improve signal. However, this must be balanced with chromatographic performance. |
| Analyte Degradation | Ensure sample stability by keeping samples cold and minimizing the time between preparation and analysis. |
Issue 3: High Signal Variability (Poor Precision)
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Sample Preparation | Automate the sample preparation workflow if possible. Ensure consistent timing and technique for manual procedures. |
| Differential Matrix Effects | Even with a deuterated internal standard like this compound, slight differences in retention time compared to the analyte can lead to differential matrix effects if they elute in a region of steep change in ion suppression.[2] Ensure co-elution of the analyte and internal standard. |
| Instrument Instability | Perform system suitability tests before each run to ensure the LC-MS/MS system is performing consistently. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[3]
Q2: Isn't using a deuterated internal standard like this compound sufficient to correct for matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) are the best tool to compensate for matrix effects, they may not always be a perfect solution.[1] If the analyte and the SIL-IS have slightly different retention times and elute in a region where the matrix effect is rapidly changing, the degree of ion suppression or enhancement for each may not be identical, leading to inaccurate results.[2] Therefore, optimizing sample cleanup and chromatography to minimize matrix effects is still crucial.
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
A3: For a small polar molecule like 2-Furoic Acid, Solid Phase Extraction (SPE) using a mixed-mode or polymeric sorbent is often the most effective technique for removing a broad range of interferences, including phospholipids.[2] Liquid-Liquid Extraction (LLE) can also be effective, but recovery of polar analytes can sometimes be lower. Protein Precipitation (PPT) is the simplest method but is generally the least effective at removing matrix components that cause ion suppression.[2]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The post-extraction spike method is a standard approach to quantify matrix effects.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas gives the matrix factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.
Q5: What are some key LC-MS/MS parameters to optimize for the analysis of this compound?
A5: Key parameters include:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for acidic compounds like 2-Furoic Acid.
-
Mobile Phase: A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
MS/MS Transitions: Optimize the precursor ion (deprotonated this compound) and the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for a small polar acidic analyte, like this compound, using different sample preparation techniques in human plasma. Note: These are representative values and actual results may vary depending on the specific experimental conditions.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Considerations |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Simple and fast, but provides the least clean extract, often resulting in significant ion suppression.[2] |
| Liquid-Liquid Extraction (LLE) | 60 - 85 | 80 - 95 (Minimal Suppression) | Can provide a cleaner extract than PPT, but optimization of the extraction solvent is critical to ensure good recovery of polar analytes. |
| Solid Phase Extraction (SPE) | 80 - 100 | 90 - 105 (Minimal Effect) | Generally provides the cleanest extracts and the most effective reduction of matrix effects, especially with mixed-mode or polymeric sorbents.[2][4] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add this compound internal standard. Dilute with 200 µL of 2% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 100 µL of plasma, add the this compound internal standard.
-
Acidification: Add 50 µL of 1M HCl to acidify the sample.
-
Extraction: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma, add the this compound internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase to minimize solvent mismatch effects during injection.
Visualizations
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. waters.com [waters.com]
- 2. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 3. providiongroup.com [providiongroup.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Improving chromatographic peak shape for 2-Furoic Acid-d3
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of 2-Furoic Acid-d3.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Poor peak shape, particularly peak tailing, is a common issue in the reversed-phase HPLC analysis of acidic compounds like this compound. This guide addresses the most frequent causes and their solutions in a question-and-answer format.
Q1: Why is my this compound peak tailing?
A1: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of the ionized form of this compound with active sites on the silica-based stationary phase, such as residual silanol groups.[1][2] When the mobile phase pH is not optimal, a mix of ionized and unionized species can exist, leading to peak distortion.[3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor for ionizable compounds.[3][4] 2-Furoic acid has a pKa of approximately 3.12.[5][6]
-
At a pH near the pKa (pH ≈ 3.12): The compound will exist as a mixture of its ionized (furoate) and non-ionized (furoic acid) forms. This dual state leads to inconsistent interactions with the stationary phase, causing peak broadening or tailing.[3]
-
At a pH significantly above the pKa (e.g., pH > 5): The compound will be predominantly in its ionized, more polar form. This can lead to reduced retention and potential interactions with any charged residual silanols on the column packing, causing tailing.
-
At a pH significantly below the pKa (e.g., pH < 2.5): The compound will be in its neutral, non-ionized form. This is the ideal state for reversed-phase chromatography, as it promotes better retention through hydrophobic interactions and minimizes secondary interactions with silanols, resulting in a sharper, more symmetrical peak.[2][7]
Q3: My peak is still tailing even after adjusting the pH. What else can I check?
A3: If adjusting the pH is not sufficient, consider the following factors:
-
Buffer Concentration: A low buffer concentration may not be sufficient to control the on-column pH, leading to peak shape issues. Increasing the buffer strength (typically in the 10-50 mM range) can improve peak symmetry.[3][8]
-
Column Choice: The column itself can be a source of problems.
-
Column Degradation: An old or contaminated column can lose efficiency and exhibit poor peak shape. Try replacing it with a new one.[4]
-
Silanol Activity: Not all C18 columns are the same. Use a modern, high-purity silica column with good end-capping to minimize the number of free silanol groups available for secondary interactions.[1][7]
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing. Try reducing the injection volume or sample concentration.[4]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length, large detector cell volume, or poor connections, can cause band broadening and peak asymmetry.[3]
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q4: Can the organic modifier in the mobile phase affect my peak shape?
A4: Yes, the choice and concentration of the organic solvent (e.g., acetonitrile or methanol) can influence peak shape. Increasing the percentage of the organic modifier can help reduce peak tailing caused by secondary interactions by increasing the elution strength of the mobile phase.[3][4] Experimenting with small adjustments (e.g., ± 5-10%) to the organic content can sometimes improve symmetry.
Data Presentation
The following table provides illustrative data on how adjusting the mobile phase pH can impact the peak shape of a typical acidic compound like 2-Furoic Acid, as measured by the USP Tailing Factor (Tf). A value of Tf = 1.0 indicates a perfectly symmetrical peak.
| Mobile Phase pH | Analyte State | Expected Tailing Factor (Tf) | Peak Shape Quality |
| 5.0 | Mostly Ionized | > 1.8 | Poor |
| 4.0 | Partially Ionized | 1.6 - 1.8 | Moderate |
| 3.1 (at pKa) | 50% Ionized | > 2.0 | Very Poor |
| 2.5 | Mostly Non-ionized | 1.1 - 1.3 | Good |
| 2.0 | Fully Non-ionized | 1.0 - 1.2 | Excellent |
| Note: This data is representative for acidic compounds and illustrates the general principle. Actual values may vary based on specific experimental conditions. |
Experimental Protocols
This section provides a detailed methodology for a reversed-phase HPLC experiment designed to achieve a good peak shape for this compound.
Objective: To obtain a sharp, symmetrical chromatographic peak for this compound.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or Phosphoric acid (HPLC grade)
-
Buffer salt (e.g., Ammonium Formate)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent
-
Column: Modern, end-capped C18 column (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
Aqueous Component (A): 0.1% Formic Acid in Water (pH ≈ 2.7)
-
Organic Component (B): Acetonitrile
-
-
Gradient/Isocratic: Isocratic elution with 70% A and 30% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 250 nm[9]
3. Standard Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
5. System Suitability:
-
Inject the 10 µg/mL standard six times.
-
The system is suitable for use if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak shape issues.
Caption: Troubleshooting workflow for improving peak shape.
Caption: Effect of pH on 2-Furoic Acid and the stationary phase.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. 2-Furoic Acid [drugfuture.com]
- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Furoic Acid-d3 Analysis in ESI-MS
Welcome to the technical support center for the analysis of 2-Furoic Acid-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve high-quality, reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the ESI-MS analysis of this compound.
Question: Why am I observing a very low or no signal for this compound?
Answer: Low signal intensity for this compound is a common issue that can stem from several factors related to both the mobile phase composition and the ESI source parameters. Follow these steps to diagnose and resolve the problem:
-
Confirm Ionization Mode: this compound is a carboxylic acid, which is most effectively ionized in negative ESI mode to form the deprotonated molecule, [M-H]⁻.[1][2] Ensure your mass spectrometer is operating in negative ion mode.
-
Evaluate Mobile Phase pH: While basic conditions might seem intuitive for deprotonating an acid, this can surprisingly reduce ionization efficiency in ESI.[3] Weakly acidic mobile phases, such as those containing low concentrations of acetic acid, have been shown to improve negative ion ESI response for many small molecules.[4][5][6] The acidic modifier can facilitate the electrochemical reactions at the ESI tip, leading to more efficient droplet charging.[3]
-
Check for Ion Suppression: Components from your sample matrix or mobile phase can compete with this compound for ionization, a phenomenon known as ion suppression.
-
Mobile Phase Additives: High concentrations of non-volatile buffers (e.g., phosphate) or salts (Na⁺, K⁺) can severely reduce the signal.[7] Salts can build up in the ion source and interfere with droplet evaporation.[7]
-
Sample Purity: Ensure the sample is free from contaminants that could cause suppression. If necessary, improve the sample clean-up procedure.
-
-
Optimize ESI Source Parameters: The physical parameters of the ESI source are critical for efficient ion generation and transmission.[8][9]
-
Capillary Voltage: A voltage that is too low will result in poor ionization, while a voltage that is too high can cause fragmentation or signal instability.[8]
-
Nebulizer and Drying Gases: The flow rate and temperature of these gases control droplet formation and desolvation.[10][11] Insufficient drying can lead to neutral molecules entering the mass analyzer, while excessive heat may degrade the analyte.[8]
-
Sprayer Position: The position of the ESI needle relative to the mass spectrometer inlet can significantly impact signal intensity.[12]
-
Question: I see multiple peaks in my mass spectrum for this compound. What are they and how can I minimize them?
Answer: The presence of multiple peaks is often due to the formation of adducts or dimers. For this compound in negative ion mode, you can expect to see the primary ion [M-H]⁻. Other common species include:
-
Dimer Ions: It is common for carboxylic acids to form deprotonated dimers, such as [2M-H]⁻.[13]
-
Adducts with Mobile Phase Components: Ions from your mobile phase can form adducts with your analyte. Common adducts in negative mode include formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ if these are present.[13][14][15]
-
Sodiated Dimers: The formation of sodiated dimer ions, like [2M-2H+Na]⁻, can also occur, especially if there are trace amounts of sodium in the system.[13]
To minimize unwanted adducts and dimers:
-
Reduce Analyte Concentration: High sample concentrations can promote the formation of clusters and dimers.[2] Diluting your sample may favor the formation of the [M-H]⁻ ion.
-
Optimize Mobile Phase:
-
Use high-purity solvents and additives to minimize contaminants like sodium and potassium.
-
The choice of additive can influence adduct formation. Experiment with different weak acids to find the one that maximizes the desired ion.[6]
-
-
Adjust Source Conditions: Modifying the cone voltage (or fragmentor/skimmer voltage) can help to break up weakly bound clusters and adducts, increasing the intensity of the [M-H]⁻ ion.[16] Be cautious, as excessively high voltages can cause in-source fragmentation of the analyte itself.[16]
Question: My signal for this compound is unstable and shows poor reproducibility. What are the likely causes?
Answer: Signal instability can be frustrating and can arise from several sources. A systematic check of the system is the best approach.
-
LC System Performance:
-
Pump Fluctuation: Inconsistent solvent delivery from the HPLC/UHPLC pump can cause the ESI spray to be unstable. Ensure the pumps are properly purged and maintained.
-
Column Bleed: Contaminants leaching from the LC column can interfere with ionization.
-
-
ESI Source Stability:
-
Corona Discharge: If the capillary voltage is set too high, it can lead to an electrical discharge, causing a highly unstable signal.[12] This is sometimes indicated by the appearance of solvent cluster ions.[12] Try reducing the capillary voltage.
-
Clogged ESI Needle: Particulates from the sample or mobile phase can partially block the ESI needle, leading to an erratic spray. Clean or replace the needle as needed.
-
Source Contamination: A buildup of non-volatile materials in the ion source can lead to fluctuating signals and a general decrease in sensitivity over time.[17] Regular cleaning of the source components is essential.
-
-
Sample Preparation:
-
Ensure your samples are fully dissolved and free of particulates before injection. Inconsistent sample preparation can lead to variable results.
-
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for this compound? A1: Negative ion electrospray ionization (ESI-) is the preferred mode. As a carboxylic acid, this compound readily loses a proton to form a negative ion, [M-H]⁻, which typically yields the highest sensitivity.[1]
Q2: What is the expected m/z value for this compound in negative ESI-MS? A2: First, calculate the monoisotopic mass of the neutral this compound molecule (C₅H₁D₃O₃). Then, subtract the mass of a proton (H⁺) to find the m/z of the [M-H]⁻ ion. This will be the primary ion to monitor.
Q3: Which mobile phase additives are best for analyzing this compound in negative ESI mode? A3: Contrary to what might be expected, weak acids are often beneficial for negative mode ESI.[3][4] Low concentrations (e.g., 0.02% - 0.1%) of acetic acid or propionic acid can enhance the signal for acidic analytes.[5][6] While bases like ammonium hydroxide can be used, they often lead to signal suppression for many compounds.[5] It is recommended to avoid strong acids like trifluoroacetic acid (TFA), which can cause significant ion suppression in negative mode.[7]
Q4: How do I start optimizing the ESI source parameters? A4: A good starting point is to use the instrument manufacturer's recommended settings. Then, perform a systematic optimization, changing one parameter at a time while infusing a standard solution of this compound. The most critical parameters to optimize are typically the capillary voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature.[9][10]
Quantitative Data Summary
The tables below summarize the typical effects of various experimental parameters on the ionization efficiency of small acidic molecules like this compound in negative ESI-MS.
Table 1: Effect of Mobile Phase Additives on Signal Intensity
| Additive | Typical Concentration | Expected Effect on this compound Signal (Negative ESI) | Rationale / Notes |
| None | N/A | Baseline Signal | Signal may be low and unstable. |
| Acetic Acid | 0.02% - 0.1% (v/v) | Signal Enhancement [5][6] | Favorable effects on the electrochemical process in the ESI source can improve negative ion formation.[3][4] |
| Formic Acid | 0.1% (v/v) | Signal Suppression[6] | Tends to suppress ionization in negative mode for many compounds.[6] |
| Ammonium Hydroxide | 0.05% - 0.1% (v/v) | Signal Suppression[5] | While it increases solution pH, it often reduces ESI efficiency in negative mode.[3][5] |
| Ammonium Acetate | 1-5 mM | Variable / Potential Suppression | Can be a source of adducts and may suppress the primary [M-H]⁻ ion.[6] |
Table 2: Typical ESI Source Parameter Ranges for Optimization
| Parameter | Typical Range (Negative Mode) | Effect of Increasing the Parameter |
| Capillary Voltage | -2.5 to -4.0 kV[8] | Increases signal to an optimum, then may cause instability or discharge.[8] |
| Nebulizer Gas Pressure | 20 - 60 psi[8] | Creates smaller droplets, improving desolvation, but excessive pressure can cause ion suppression.[8] |
| Drying Gas Temperature | 250 - 450 °C[8] | Enhances solvent evaporation; too high can cause thermal degradation of the analyte.[8] |
| Drying Gas Flow Rate | 5 - 12 L/min[9] | Aids in desolvation; optimal flow depends on the mobile phase flow rate and composition.[10] |
| Cone / Fragmentor Voltage | 50 - 200 V | Increases ion transmission and can reduce adducts; too high will cause in-source fragmentation.[16][18] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
Objective: To determine the optimal mobile phase additive and concentration for maximizing the [M-H]⁻ signal of this compound.
Materials:
-
Standard solution of this compound (e.g., 1 µg/mL) in 50:50 Acetonitrile:Water.
-
HPLC-grade Acetonitrile and Water.
-
Mobile phase additives: Acetic Acid, Ammonium Acetate.
-
Infusion pump and mass spectrometer.
Procedure:
-
Prepare Stock Solutions: Prepare 1% (v/v) stock solutions of acetic acid in water and a 100 mM stock solution of ammonium acetate in water.
-
Baseline Infusion: Infuse the this compound standard solution (without any additive) directly into the mass spectrometer at a typical flow rate (e.g., 0.2 mL/min).
-
Tune Source Parameters: With the baseline solution infusing, perform a rough optimization of the key ESI source parameters (Capillary Voltage, Gas Flow/Temp) to get a stable, observable signal for the [M-H]⁻ ion.
-
Test Additives via Post-Column Infusion:
-
Set up a 'T' junction to introduce the additive solution into the analyte flow just before it enters the ESI source.
-
Infuse the additive stock solutions at a low flow rate (e.g., 10-20 µL/min) to achieve final concentrations in the desired range (e.g., 0.01%, 0.05%, 0.1% for acetic acid; 1 mM, 2 mM, 5 mM for ammonium acetate).
-
For each condition, allow the signal to stabilize and record the intensity of the [M-H]⁻ ion.
-
-
Data Analysis: Compare the signal intensities obtained with each additive and concentration to the baseline signal. Select the condition that provides the highest and most stable signal for the target ion.
Protocol 2: ESI Source Parameter Optimization
Objective: To fine-tune the ESI source parameters for maximum sensitivity using the optimized mobile phase.
Procedure:
-
Prepare Optimized Solution: Prepare a solution of this compound in the optimal mobile phase determined in Protocol 1.
-
Infuse Solution: Infuse the solution directly into the mass spectrometer.
-
Systematic Optimization: Optimize each parameter individually while holding the others constant at a reasonable starting value.
-
Capillary Voltage: Start at -2.5 kV and increase in 0.5 kV increments up to -4.5 kV. Record the signal intensity at each step. Choose the voltage that gives the maximum stable signal.
-
Drying Gas Temperature: Set the capillary voltage to its optimum. Vary the temperature from 250°C to 450°C in 50°C increments. Record the intensity and select the optimal temperature.
-
Drying Gas Flow: With the optimal voltage and temperature, vary the gas flow (e.g., from 5 L/min to 12 L/min) and record the signal.
-
Nebulizer Pressure: Repeat the process for the nebulizer gas pressure.
-
Cone/Fragmentor Voltage: Finally, optimize the cone voltage to maximize the [M-H]⁻ signal while ensuring no significant in-source fragmentation occurs.
-
-
Final Verification: Set all parameters to their determined optima and verify the final signal intensity and stability.
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: Key factors influencing the ionization efficiency of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. providiongroup.com [providiongroup.com]
- 3. Additives in ESI negative and electrochemical explanation - Chromatography Forum [chromforum.org]
- 4. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. bene-technology.com [bene-technology.com]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
- 15. scribd.com [scribd.com]
- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-Furoic Acid-d3 in different solvents and storage conditions
This technical support center provides guidance on the stability of 2-Furoic Acid-d3 in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: Solid (powder) this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C, which can ensure stability for up to three years. For shorter periods, storage at 4°C is also acceptable.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at low temperatures to minimize degradation. Storage at -80°C is recommended for long-term stability, potentially for up to 6 months to a year. For short-term storage (up to one month), -20°C is generally acceptable.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in various organic solvents. Based on data for the non-deuterated form, it is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 22 mg/mL (196.28 mM).[2] It is also soluble in other common solvents like methanol and acetonitrile. For aqueous solutions, its solubility is pH-dependent.
Q4: Are there any known incompatibilities for this compound?
A4: Based on information for 2-furoic acid, you should avoid strong oxidizing agents.[3]
Q5: What is the thermal stability of this compound?
A5: While specific data for the deuterated form is unavailable, studies on non-deuterated 2-furoic acid show that it is stable up to 130°C.[4] Thermal degradation through decarboxylation has been observed at temperatures starting from 140-160°C.[5][6][7]
Q6: Is this compound sensitive to light?
Q7: Can I use information on the stability of 2-Furoic Acid for the deuterated form?
A7: In the absence of specific data for this compound, data from the non-deuterated form can be a useful guide. However, it is important to remember that deuteration can sometimes affect the pharmacokinetic and metabolic profiles of drugs, and potentially their stability. Therefore, it is highly recommended to perform a stability study under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results over time. | Degradation of this compound stock or working solutions. | 1. Prepare fresh solutions from solid material. 2. Review storage conditions (temperature, light exposure). 3. Perform a stability check on your current solutions by comparing them to a freshly prepared standard. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Adjust storage conditions to minimize degradation (e.g., lower temperature, protect from light). |
| Loss of compound after storage in aqueous buffer. | pH-dependent hydrolysis or precipitation. | 1. Check the pH of your solution. 2-Furoic acid is a weak acid and its stability and solubility can be pH-dependent. 2. Consider using a buffered solution at a pH where the compound is most stable. |
| Precipitation of the compound in solution. | Exceeding the solubility limit at the storage temperature. | 1. Confirm the solubility of this compound in the chosen solvent at the storage temperature. 2. Consider preparing a more dilute stock solution. |
Stability Data Summary
The following tables summarize the available stability and solubility information for 2-Furoic Acid. Note that specific quantitative data for the deuterated form (this compound) is limited, and the data for the non-deuterated form should be used as a guideline.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 1 year |
| -20°C | Up to 1 month[1] |
Table 2: Solubility of 2-Furoic Acid (Non-deuterated)
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (892.22 mM)[1] |
| Water | 27.1 g/L (easily soluble in cold and hot water)[4] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent under defined storage conditions. This is a crucial step for ensuring the accuracy of experimental results.
1. Objective: To determine the stability of this compound in a selected solvent over a specified period under various storage conditions (e.g., temperature, light exposure).
2. Materials:
-
This compound (solid)
-
High-purity solvent (e.g., Methanol, Acetonitrile, DMSO, Water)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or LC-MS system with a validated analytical method for 2-Furoic Acid
-
Storage chambers/refrigerators/freezers set to the desired temperatures
-
Light-protective (amber) and clear vials
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into multiple vials. For each storage condition to be tested, prepare a set of vials.
-
Include conditions relevant to your experimental workflow, such as:
-
Long-term storage: -80°C, -20°C
-
Short-term/bench-top stability: Room temperature (e.g., 25°C), 4°C
-
Photostability: Room temperature with light exposure (e.g., in a photostability chamber or near a window) and protected from light (wrapped in foil).
-
-
-
Time Points:
-
Define the time points for analysis. For example:
-
Initial analysis (T=0)
-
Subsequent time points (e.g., 24h, 48h, 1 week, 1 month, 3 months, 6 months)
-
-
-
Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
The initial (T=0) measurement serves as the baseline (100% stability).
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point for each condition.
-
A common acceptance criterion for stability is that the concentration remains within ±10-15% of the initial concentration.
-
Plot the percentage remaining versus time for each condition to visualize the degradation profile.
-
Protocol: Forced Degradation Study
A forced degradation study can help identify potential degradation products and degradation pathways.
-
Procedure:
-
Prepare solutions of this compound in the desired solvent.
-
Subject the solutions to stress conditions more severe than those in the general stability assessment. This may include:
-
Acidic hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic hydrolysis: 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal stress: Higher temperatures (e.g., 80°C).
-
Photolytic stress: High-intensity light exposure.
-
-
Analyze the stressed samples by a suitable method (e.g., LC-MS) to identify and characterize any degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting logic for inconsistent analytical results with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
Impact of pH on the stability and extraction of 2-Furoic Acid-d3
Technical Support Center: 2-Furoic Acid-d3
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of pH in the stability and extraction of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important?
A1: The pKa of 2-Furoic Acid is approximately 3.12 at 25°C.[1][2] The deuterated form, this compound, will have a virtually identical pKa. This value is critical because it determines the ionization state of the molecule at a given pH.
-
At pH < 1.12 (pH << pKa): The compound is almost entirely in its protonated, neutral (non-ionized) form.
-
At pH = 3.12 (pH = pKa): The compound is 50% in its neutral form and 50% in its deprotonated, anionic (ionized) form.
-
At pH > 5.12 (pH >> pKa): The compound is almost entirely in its anionic form.
Understanding the ionization state is essential for developing effective extraction and chromatographic methods.
Q2: What is the optimal pH for storing solutions of this compound?
A2: For optimal stability, especially for long-term storage, it is recommended to store solutions of this compound under slightly acidic to neutral conditions (pH 4-6) and at low temperatures. Furan rings can be susceptible to degradation under strongly acidic or strongly alkaline conditions, particularly at elevated temperatures.[3][4] Visual darkening or the formation of insoluble materials (humins) can be an indicator of degradation at very low or high pH values.[4][5]
Q3: How does pH affect the extraction of this compound using reversed-phase solid-phase extraction (SPE)?
A3: For reversed-phase SPE, the goal is to retain the analyte on a non-polar sorbent. This requires the analyte to be in its most non-polar (i.e., neutral) form. Therefore, the sample pH should be adjusted to at least 2 pH units below the pKa. For this compound (pKa ≈ 3.12), the sample should be acidified to a pH of ≤ 1.1 before loading it onto the SPE cartridge to ensure maximum retention.[6]
Q4: Can I use anion-exchange SPE for this compound? What pH should I use?
A4: Yes, anion-exchange SPE is a suitable technique. This method relies on electrostatic attraction between the negatively charged analyte and a positively charged sorbent. To ensure this compound is in its anionic (negatively charged) form, the sample pH must be adjusted to at least 2 pH units above its pKa. Therefore, a sample pH of ≥ 5.12 is required for effective retention on a strong anion exchange (SAX) sorbent.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound, with a focus on pH-related causes.
| Problem | Probable Cause (pH-Related) | Recommended Solution |
| Low Recovery in Reversed-Phase SPE | Analyte is ionized during sample loading. The sample pH is too high (close to or above the pKa of 3.12), causing the compound to be in its polar, anionic form, which has a low affinity for the non-polar sorbent.[9][10] | Acidify the sample. Adjust the sample pH to ≤ 1.1 using a suitable acid (e.g., formic acid, phosphoric acid) before loading it onto the SPE cartridge. This ensures the analyte is in its neutral, more retentive form.[6] |
| Premature elution during the wash step. The wash solvent is too strong (high percentage of organic solvent) or the pH of the wash solution is too high, causing the analyte to elute before the final elution step. | Adjust the wash solution. Use a weaker wash solvent (lower organic content). Ensure the wash solution is also acidified to a pH ≤ 1.1 to keep the analyte protonated and retained. | |
| Low Recovery in Anion-Exchange SPE | Analyte is neutral during sample loading. The sample pH is too low (close to or below the pKa of 3.12), causing the compound to be in its neutral form, which will not be retained by the ion-exchange sorbent.[8] | Basify the sample. Adjust the sample pH to ≥ 5.12 to ensure the analyte is fully deprotonated (anionic) and can bind effectively to the positively charged sorbent. |
| Poor Peak Shape (Tailing) in Reversed-Phase HPLC | On-column ionization. The mobile phase pH is too close to the analyte's pKa (pH is in the 2-4 range), causing a mixed population of ionized and non-ionized forms to exist on the column, leading to tailing.[11] | Adjust mobile phase pH. For consistent and sharp peaks, set the mobile phase pH to be at least 2 units away from the pKa. For reversed-phase, acidifying the mobile phase to pH < 2 is common and effective for improving the peak shape of acidic compounds.[6][11] |
| Inconsistent Retention Times in HPLC | Poorly buffered mobile phase. The mobile phase pH is not adequately controlled, leading to drift and inconsistent ionization of the analyte, which dramatically affects retention time on a reversed-phase column.[12] | Use a suitable buffer. Ensure the mobile phase contains a buffer system (e.g., phosphate or formate buffer) that is effective at the target pH to maintain stable retention times. A pH between 2 and 4 is generally a good starting point for method development with weak acids.[13] |
Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability and ionization state based on its chemical properties and general knowledge of furan compounds.
| pH Range | Predominant Form | Expected Stability | Implications for Extraction & Analysis |
| < 2 | Neutral (R-COOH) | Generally stable, but prolonged exposure to very strong acids (pH < 1) and heat can promote degradation of the furan ring.[3] | Optimal for Reversed-Phase SPE & HPLC. Maximizes retention and ensures good peak shape. |
| 2 - 4 | Mixed (Neutral/Anionic) | Stable under typical analytical conditions. | Avoid for robust methods. Operating near the pKa can lead to poor peak shape and inconsistent retention times.[11] |
| 4 - 8 | Anionic (R-COO⁻) | Generally stable. | Optimal for Anion-Exchange SPE. Ensures the analyte is charged for retention. |
| > 8 | Anionic (R-COO⁻) | Increased risk of degradation, especially at higher pH values (e.g., pH > 10) and elevated temperatures, which can lead to hydrolysis or other reactions of the furan ring.[4][5] | Use with caution. While suitable for anion-exchange, avoid prolonged exposure to high pH, especially if heating steps are involved. |
Experimental Protocols
Protocol: Reversed-Phase Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline for extracting this compound from a biological matrix using a generic C18 reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add this compound as an internal standard.
-
Add 300 µL of 2% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:1 with 2% formic acid in water to reduce the organic solvent concentration and ensure a final pH of ~2.0.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol through it.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge by passing 1 mL of 2% formic acid in water through it. Do not allow the cartridge to go dry.[14]
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in 2% formic acid in water. This removes polar interferences while retaining the neutral this compound.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol or acetonitrile. The elution solvent disrupts the hydrophobic interaction between the neutral analyte and the C18 sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Visualizations
References
- 1. 2-Furoic Acid [drugfuture.com]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Solid Phase Extraction Explained [scioninstruments.com]
- 9. specartridge.com [specartridge.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Quantitative Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using deuterated internal standards (IS) in quantitative bioanalysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Isotope Effect & Chromatographic Shifts
Q1: My deuterated internal standard elutes slightly earlier than my analyte in reversed-phase chromatography. Why is this happening and how can I fix it?
A1: This phenomenon is known as the "kinetic isotope effect" and is a common issue with deuterated internal standards. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, this often results in the deuterated compound being slightly less retained and eluting earlier.[1] This can become problematic if the analyte and IS separate enough to experience different matrix effects, leading to inaccurate and imprecise results.[1]
Troubleshooting Steps:
-
Optimize Chromatography:
-
Reduce Gradient Steepness: A shallower gradient can help improve the resolution between the analyte and the IS, paradoxically allowing for better co-elution within the peak integration window.
-
Modify Mobile Phase: Adjusting the organic solvent composition or the pH of the aqueous phase can alter the selectivity of the separation and potentially improve co-elution.
-
Change Column Chemistry: If optimization of the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) that may offer different selectivity.
-
-
Consider a Different Internal Standard: If chromatographic co-elution cannot be achieved, using a ¹³C- or ¹⁵N-labeled internal standard is the best alternative. These heavier isotopes do not typically exhibit a noticeable chromatographic shift relative to the unlabeled analyte.[2]
2. Deuterium Back-Exchange
Q2: I'm concerned about the stability of the deuterium labels on my internal standard. How can I determine if back-exchange is occurring and how can I prevent it?
A2: Back-exchange is the process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol). This is more likely to occur with deuterium atoms attached to heteroatoms (O-D, N-D, S-D) or on carbon atoms in acidic or basic environments. Significant back-exchange will lead to a decrease in the IS signal and an overestimation of the analyte concentration.
Troubleshooting and Prevention:
-
Label Position: Whenever possible, select an internal standard where the deuterium labels are on stable positions, such as aromatic rings or aliphatic carbons that are not adjacent to heteroatoms or carbonyl groups.
-
pH Control: Maintain a neutral or slightly acidic pH during sample preparation and storage, as both highly acidic and basic conditions can promote back-exchange.
-
Temperature Control: Keep samples at low temperatures (e.g., 4°C or frozen) to minimize the rate of exchange reactions.
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for reconstitution and in the final sample extract whenever the method allows.
Experimental Protocol to Assess Back-Exchange:
A stability study can be performed to quantify the extent of back-exchange.
Methodology:
-
Prepare a solution of the deuterated internal standard in the biological matrix of interest (e.g., plasma, urine).
-
Incubate the samples under various conditions that mimic your entire analytical process (e.g., different pH values, temperatures, and incubation times).
-
Analyze the samples by LC-MS/MS at different time points.
-
Monitor the peak area ratio of the deuterated IS to a stable, non-labeled analogue (if available) or monitor for the appearance of the unlabeled analyte peak in a sample that only contains the deuterated standard. A significant decrease in the IS signal or increase in the unlabeled analyte signal over time indicates back-exchange.
3. Metabolic Switching
Q3: My in-vivo results are inconsistent when using a deuterated internal standard. Could metabolic switching be the cause?
A3: Yes, metabolic switching is a potential issue. The kinetic isotope effect can slow down the metabolism at the site of deuteration. If the analyte has multiple metabolic pathways, this can cause the metabolism to shift to an alternative pathway for the deuterated internal standard. This means the IS is no longer a true tracer for the analyte's in-vivo behavior, leading to inaccurate pharmacokinetic data.
Troubleshooting and Evaluation:
-
Strategic Labeling: Avoid placing deuterium labels on known sites of metabolism ("soft spots") if there are alternative metabolic pathways.
-
In-vitro Metabolism Studies: Conduct experiments using liver microsomes or hepatocytes to compare the metabolic profiles of the analyte and the deuterated internal standard.
Experimental Protocol for In-Vitro Metabolic Stability Assessment:
-
Incubate the analyte and the deuterated IS separately with liver microsomes (or other relevant metabolic systems) and necessary cofactors (e.g., NADPH).
-
Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compounds and their metabolites.
-
Compare the rate of disappearance of the parent compounds and the metabolite formation profiles. A significant difference between the analyte and the IS suggests metabolic switching.
Quantitative Data Summary
Table 1: Comparison of Analytical Performance with Deuterated vs. Analog Internal Standard
| Analyte | Internal Standard Type | Matrix | Accuracy (%) | Precision (%RSD) |
| D-24851 | Analog IS | Plasma | 85.7 - 114.3 | 4.9 - 11.7 |
| D-24851 | Deuterated (d4) IS | Plasma | 95.8 - 104.2 | 2.1 - 5.5 |
| Kahalalide F | Analog IS | Plasma | 88.9 - 111.1 | 6.3 - 13.4 |
| Kahalalide F | Deuterated (d4) IS | Plasma | 97.2 - 102.8 | 3.5 - 7.1 |
This table summarizes data showing improved accuracy and precision when using a deuterated internal standard compared to a structural analog for two different analytes in plasma. Data adapted from literature.[3]
Table 2: Impact of Internal Standard Choice on Matrix Effects in Cannabis Matrices
| Analyte | Matrix | Accuracy without IS (%) | RSD without IS (%) | Accuracy with Deuterated IS (%) | RSD with Deuterated IS (%) |
| Imidacloprid | Flower | 38 | >50 | 98 | <20 |
| Imidacloprid | Edible | 162 | >50 | 105 | <20 |
| Myclobutanil | Flower | 45 | >60 | 95 | <15 |
| Myclobutanil | Edible | 155 | >60 | 102 | <15 |
This table demonstrates the significant improvement in accuracy and reduction in variability when using a deuterated internal standard to compensate for matrix effects in different cannabis sample types.[4] Accuracy values can differ by more than 60% without an IS, while the use of a deuterated IS brings the accuracy to within 25% with RSD values dropping below 20%.[4]
Visualizations
Caption: Troubleshooting workflow for issues with deuterated internal standards.
Caption: Factors influencing the stability of deuterated internal standards.
Caption: Signaling pathway illustrating metabolic switching due to the kinetic isotope effect.
References
Strategies to enhance the sensitivity of 2-Furoic Acid-d3 detection
Welcome to the technical support center for the analysis of 2-Furoic Acid-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and robustness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when analyzing this compound at low concentrations?
A1: The primary challenge is achieving adequate sensitivity due to the inherent properties of small carboxylic acids in common reverse-phase liquid chromatography-mass spectrometry (LC-MS/MS) systems. Issues such as poor ionization efficiency in negative mode, matrix effects from complex biological samples, and suboptimal chromatographic peak shape can all contribute to low signal intensity.
Q2: Which ionization mode is recommended for this compound analysis?
A2: Electrospray ionization (ESI) is the most common and generally suitable ionization technique. While this compound can be analyzed in negative ion mode ([M-H]⁻), this can sometimes lead to lower sensitivity. For enhanced sensitivity, derivatization can be employed to allow for analysis in the more robust positive ion mode.
Q3: How can I minimize matrix effects when analyzing biological samples like plasma or urine?
A3: Matrix effects, which can suppress or enhance the ionization of your analyte, are a significant concern in biological sample analysis.[1][2][3][4] Effective sample preparation is key to mitigating these effects. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be used to clean up the sample and remove interfering components like phospholipids.
Q4: Is a deuterated internal standard like this compound always the best choice?
A4: Stable isotope-labeled internal standards, such as this compound for the analysis of unlabeled 2-Furoic Acid, are generally considered the gold standard in quantitative LC-MS/MS.[5] They co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, thus providing accurate correction.[6][7] However, it is crucial to ensure the isotopic purity of the standard and to be aware of any potential for isotopic exchange.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low Signal Intensity / Poor Sensitivity
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Ionization | Optimize ion source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature.[8] Ensure the mobile phase pH is suitable for efficient ionization. For carboxylic acids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve protonation for positive ion mode if derivatized, or deprotonation for negative ion mode.[9] |
| Poor Chromatographic Peak Shape | Optimize the analytical column and mobile phase. A C18 column is a common starting point.[9] Adjusting the mobile phase gradient and the concentration of organic modifiers and additives can improve peak shape and retention.[2][10] |
| Matrix Effects | Implement a more rigorous sample cleanup procedure. Consider switching from protein precipitation to SPE or LLE for cleaner extracts.[3] Diluting the sample can also reduce matrix effects, but this may compromise sensitivity. |
| Inefficient Desolvation | For highly aqueous mobile phases, increase the drying gas temperature and flow rate to aid in the evaporation of the solvent and the formation of gas-phase ions.[8] |
| Analyte Degradation | 2-Furoic acid can be susceptible to thermal degradation.[11] Avoid excessive temperatures in the ion source. |
| Chemical Derivatization | To significantly boost sensitivity, consider derivatizing the carboxylic acid group. This allows for analysis in positive ion mode, which is often more sensitive and robust. Reagents like 2-picolylamine can increase detection responses by over 100-fold.[12][13] |
Issue 2: High Background Noise
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily to prevent microbial growth and degradation of additives like formic acid.[5] |
| Contaminated LC System | Flush the system thoroughly with an appropriate cleaning solution. Ghost peaks can arise from contamination in the mobile phase, guard column, or analytical column. |
| Carryover from Previous Injections | Optimize the needle wash procedure in the autosampler. Use a strong organic solvent in the wash solution. Injecting a blank sample after a high-concentration sample can help identify and mitigate carryover. |
Issue 3: Inconsistent or Drifting Retention Times
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts, especially in gradient elution.[10] |
| Mobile Phase Composition | Prepare mobile phases accurately and consistently. Small variations in pH or solvent ratios can affect retention times. Keep mobile phase bottles capped to prevent evaporation. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. Temperature fluctuations can significantly impact retention times. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, consider replacing the column. |
Data Presentation: Enhancing Sensitivity
The following tables summarize quantitative data on strategies to improve the detection of carboxylic acids, which are applicable to this compound.
Table 1: Comparison of Derivatization Reagents for Carboxylic Acid Detection
| Derivatization Reagent | Fold Increase in Sensitivity | Reference |
| 2-Picolylamine (PA) | 9 - 158 | [12][13] |
| 3-Nitrophenylhydrazine (3-NPH) | Derivatization efficiency close to 100% | [14][15] |
| Aniline | Variable (20-100%) and lower than 3-NPH | [14][15] |
| Amplifex | 3 - 295 (for Vitamin D metabolites) | [16] |
Table 2: Impact of Mobile Phase Additives on Ionization
| Additive | Effect on Positive Ion Mode | Effect on Negative Ion Mode | Reference |
| Formic Acid | Generally enhances ionization | Can suppress ionization | [9] |
| Acetic Acid | Enhances ionization (weaker than formic acid) | Can suppress ionization | [9] |
| Ammonium Hydroxide | Can suppress ionization of less basic compounds | Enhances ionization | [9] |
| Ammonium Acetate | Often used as a buffer, generally compatible | Often used as a buffer, generally compatible | [9] |
| Trifluoroacetic Acid (TFA) | Can cause signal suppression | Can completely suppress ionization | [1] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation
This protocol is a basic method for cleaning up plasma samples. For enhanced cleanliness, consider solid-phase extraction (SPE).
Materials:
-
Plasma sample containing this compound
-
Internal standard solution (if this compound is not the internal standard)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
If applicable, add the internal standard and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: Derivatization of this compound with 2-Picolylamine (PA)
This protocol is adapted from a general procedure for carboxylic acids and may require optimization for this compound.[12][13]
Materials:
-
Dried sample extract containing this compound
-
2-Picolylamine (PA) solution (10 mg/mL in acetonitrile)
-
2,2'-Dipyridyl disulfide (DPDS) solution (10 mg/mL in acetonitrile)
-
Triphenylphosphine (TPP) solution (10 mg/mL in acetonitrile)
-
Acetonitrile
-
Heating block or water bath
Procedure:
-
Ensure the sample extract containing this compound is completely dry.
-
To the dried sample, add 50 µL of acetonitrile.
-
Add 10 µL of the 2-Picolylamine solution.
-
Add 10 µL of the 2,2'-Dipyridyl disulfide solution.
-
Add 10 µL of the Triphenylphosphine solution to initiate the reaction.
-
Vortex the mixture gently.
-
Incubate the reaction at 60°C for 20 minutes.
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for dilution and injection into the LC-MS/MS system for analysis in positive ion mode.
Visualizations
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. nebiolab.com [nebiolab.com]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. mastelf.com [mastelf.com]
- 12. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 2-Furoic Acid-d3 vs. 13C-labeled 2-Furoic Acid as Internal Standards in Bioanalysis
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the quantitative analysis of 2-Furoic Acid.
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards are the gold standard, with deuterium (-d) and carbon-13 (13C) labeling being the most common. This guide provides a detailed comparison of 2-Furoic Acid-d3 and 13C-labeled 2-Furoic Acid as internal standards for the quantification of 2-Furoic Acid, supported by illustrative experimental data and protocols.
Key Performance Differentiators: Co-elution and Matrix Effects
The fundamental difference between deuterium- and 13C-labeled internal standards lies in their physicochemical properties. While both are chemically similar to the unlabeled analyte, the greater mass difference in deuterium-labeled compounds can sometimes lead to a chromatographic shift, a phenomenon known as the "isotope effect".[1][2] This can be particularly pronounced in high-resolution ultra-high-performance liquid chromatography (UHPLC) systems.[3]
13C-labeled internal standards are generally considered superior because they exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring co-elution.[1] This co-elution is critical for the effective compensation of matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer.[3][4] If the internal standard does not co-elute with the analyte, it may experience a different matrix effect, leading to inaccurate quantification.[3]
Performance Data Summary
The following tables present a summary of hypothetical yet representative performance data comparing this compound and 13C-labeled 2-Furoic Acid as internal standards in a typical bioanalytical LC-MS/MS assay.
Table 1: Chromatographic Co-elution
| Internal Standard | Analyte Retention Time (min) | Internal Standard Retention Time (min) | Retention Time Difference (min) |
| This compound | 2.54 | 2.52 | 0.02 |
| 13C-labeled 2-Furoic Acid | 2.54 | 2.54 | 0.00 |
Table 2: Matrix Effect Evaluation
| Internal Standard | Matrix Factor (Low QC) | Matrix Factor (High QC) |
| This compound | 0.85 | 0.88 |
| 13C-labeled 2-Furoic Acid | 0.98 | 0.99 |
| A Matrix Factor close to 1.0 indicates minimal matrix effect. |
Table 3: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | LLOQ | 1 | 92.5 | 8.7 |
| Low | 3 | 94.1 | 6.5 | |
| Mid | 50 | 96.3 | 4.2 | |
| High | 80 | 97.8 | 3.1 | |
| 13C-labeled 2-Furoic Acid | LLOQ | 1 | 98.7 | 4.2 |
| Low | 3 | 99.5 | 3.1 | |
| Mid | 50 | 100.2 | 2.0 | |
| High | 80 | 100.5 | 1.5 |
Experimental Protocols
The following is a representative experimental protocol for the quantification of 2-Furoic Acid in human plasma using LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 10 µL of internal standard working solution (either this compound or 13C-labeled 2-Furoic Acid at 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
2-Furoic Acid: 111.0 > 67.0
-
This compound: 114.0 > 70.0
-
13C-labeled 2-Furoic Acid: 116.0 > 71.0 (assuming 5 carbons are 13C)
-
Visualizing the Workflow and Rationale
Caption: Workflow for selecting and evaluating an internal standard.
Caption: How co-elution impacts matrix effect compensation.
Conclusion and Recommendation
Based on the established principles of internal standardization in LC-MS and the illustrative data presented, 13C-labeled 2-Furoic Acid is the recommended internal standard for the quantitative analysis of 2-Furoic Acid. Its key advantages include:
-
Identical Chromatographic Behavior: Ensures co-elution with the unlabeled analyte, which is crucial for accurate matrix effect correction.[1]
-
Superior Accuracy and Precision: The ability to effectively compensate for analytical variability leads to more reliable and reproducible data.[5]
-
Reduced Risk of Isotope Effects: Unlike deuterium-labeled standards, 13C-labeled standards are not prone to chromatographic separation from the analyte.[2]
While this compound can be a suitable alternative if a 13C-labeled standard is unavailable or cost-prohibitive, it is essential to thoroughly validate its performance, paying close attention to chromatographic resolution from the analyte and potential impacts on data quality. For the most rigorous and defensible bioanalytical data, the investment in a 13C-labeled internal standard is well-justified.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukisotope.com [ukisotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. scispace.com [scispace.com]
A Head-to-Head Battle: Cross-Validation of LC-MS/MS and GC-MS for 2-Furoic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Furoic Acid, a key biomarker and potential impurity, is paramount. The choice of analytical technique is a critical decision that impacts data quality, throughput, and resource allocation. This guide provides an objective comparison of two powerhouse analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-Furoic Acid, supported by experimental data.
This comprehensive guide delves into the experimental protocols and performance metrics of both LC-MS/MS and GC-MS methodologies for the analysis of 2-Furoic Acid. By presenting a side-by-side comparison of their quantitative capabilities, this document aims to empower researchers to make informed decisions when selecting the most appropriate technique for their specific analytical needs.
Experimental Protocols: A Tale of Two Methodologies
The analytical journey for 2-Furoic Acid diverges significantly between LC-MS/MS and GC-MS, primarily due to the inherent properties of the analyte and the principles of each technique.
LC-MS/MS: The Direct Approach
Liquid chromatography is well-suited for the analysis of polar, non-volatile compounds like 2-Furoic Acid, allowing for direct analysis with minimal sample preparation.
A typical LC-MS/MS workflow for 2-Furoic Acid analysis involves a straightforward extraction of the analyte from the sample matrix, often using a simple protein precipitation or liquid-liquid extraction. The extract is then directly injected into the LC system.
-
Chromatographic Separation: A reversed-phase C18 column is commonly employed to separate 2-Furoic Acid from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, usually by electrospray ionization (ESI) in negative ion mode, and detected by a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for 2-Furoic Acid.
GC-MS: The Derivatization-Dependent Path
Gas chromatography, on the other hand, requires analytes to be volatile and thermally stable. As 2-Furoic Acid is a polar carboxylic acid with low volatility, a crucial derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.
The most common derivatization strategy for carboxylic acids is silylation, which involves replacing the acidic proton with a trimethylsilyl (TMS) group.
-
Sample Preparation and Derivatization: The sample preparation for GC-MS is more involved. It typically includes a liquid-liquid or solid-phase extraction to isolate the organic acids. The extracted residue is then dried and subjected to a derivatization reaction. Silylation is often performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at elevated temperatures.
-
Chromatographic Separation: The resulting TMS-derivative of 2-Furoic Acid is then injected into the GC system. A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is used for separation.
-
Mass Spectrometric Detection: Detection is achieved using a mass spectrometer, typically with electron ionization (EI). The mass spectrum of the TMS-derivatized 2-Furoic Acid provides a characteristic fragmentation pattern that can be used for identification and quantification.
Performance Metrics: A Quantitative Showdown
The true measure of an analytical method's suitability lies in its performance characteristics. The following table summarizes the key validation parameters for the analysis of 2-Furoic Acid by LC-MS/MS and a representative validated GC-MS method for organic acids.
| Performance Parameter | LC-MS/MS (for 2-Furoic Acid)[1] | GC-MS (for a range of Organic Acids)[2] |
| Limit of Detection (LOD) | 0.10 µg/mL | 3 - 272 ng/mL |
| Limit of Quantification (LOQ) | 0.32 µg/mL | Not explicitly stated for each acid, but typically higher than LOD. |
| Linearity (Correlation Coefficient, R²) | > 0.9999 | 0.9874 - 0.9994 |
| Precision (Intra-day RSD) | 0.27% - 0.33% | Not explicitly stated, but generally <15% is acceptable. |
| Precision (Inter-day RSD) | 0.13% - 0.56% | Not explicitly stated, but generally <15% is acceptable. |
| Accuracy (Recovery) | 98.47% - 102.74% | 100% - 111% (for 12 out of 15 acids) |
Visualizing the Workflow and Comparison
To further elucidate the methodologies and their comparison, the following diagrams have been generated using the DOT language.
Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis of 2-Furoic Acid.
Caption: Logical comparison of key performance parameters between LC-MS/MS and GC-MS.
Conclusion: Selecting the Right Tool for the Job
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantitative analysis of 2-Furoic Acid, each with its own set of advantages and considerations.
LC-MS/MS emerges as a more direct and high-throughput method. Its simpler sample preparation workflow makes it particularly attractive for laboratories analyzing a large number of samples. The validation data presented demonstrates excellent linearity, precision, and accuracy for the direct analysis of 2-Furoic Acid.[1]
GC-MS , while requiring a more laborious and time-consuming sample preparation due to the mandatory derivatization step, can offer exceptional sensitivity for a wide range of organic acids.[2] The derivatization not only enhances volatility but can also improve chromatographic peak shape and, in some cases, sensitivity.
The choice between LC-MS/MS and GC-MS for 2-Furoic Acid analysis should be guided by the specific requirements of the study:
-
For high-throughput screening and routine analysis where speed and simplicity are paramount, LC-MS/MS is the preferred choice.
-
For comprehensive organic acid profiling where 2-Furoic Acid is one of many target analytes and the highest sensitivity is required for a broad range of compounds, GC-MS remains a very strong contender, provided the laboratory has the expertise and resources for the more complex sample preparation.
Ultimately, the decision rests on a careful evaluation of the laboratory's capabilities, the desired sample throughput, the required sensitivity, and the overall analytical goals. This guide provides the foundational data and a clear comparison to aid researchers in making that critical choice.
References
- 1. Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W) [jales.org]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2-Furoic Acid-d3: Evaluating Linearity, Accuracy, and Precision
In the realm of pharmacokinetic and metabolic research, the precise and accurate quantification of endogenous and exogenous compounds is paramount. 2-Furoic acid, a metabolite of various dietary and xenobiotic compounds, is often monitored in biological matrices. The use of a stable isotope-labeled internal standard, such as 2-Furoic Acid-d3, is a widely accepted practice to ensure the reliability of quantitative bioanalytical methods, particularly when using liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive evaluation of a typical LC-MS/MS method for the quantification of 2-Furoic Acid, using this compound as an internal standard, focusing on the key validation parameters of linearity, accuracy, and precision.
Methodology Comparison
The quantification of 2-Furoic Acid can be approached by various analytical techniques. While methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are available, LC-MS/MS is generally preferred for bioanalytical applications due to its superior selectivity, sensitivity, and the ability to effectively use stable isotope-labeled internal standards.
| Feature | LC-MS/MS with this compound | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. |
| Selectivity | High (discriminates by mass and fragmentation). | Moderate (potential for co-eluting interferences). |
| Sensitivity | High (typically ng/mL to pg/mL). | Lower (typically µg/mL).[1] |
| Internal Standard | Ideal for stable isotope dilution with this compound, correcting for matrix effects and extraction variability.[2][3] | Co-eluting compound with similar chemical properties but different retention or spectral properties. |
| Matrix Effects | Can be significant but are effectively compensated by the co-eluting deuterated internal standard. | Susceptible to interferences from complex biological matrices. |
Experimental Protocol: LC-MS/MS Quantification of 2-Furoic Acid
This protocol outlines a typical validated method for the quantification of 2-Furoic Acid in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5.0 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.[4]
-
B: Acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MS/MS Transitions:
-
2-Furoic Acid: Precursor ion (m/z) 111.0 -> Product ion (m/z) 67.0
-
This compound: Precursor ion (m/z) 114.0 -> Product ion (m/z) 70.0
-
3. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
Performance Data
The following tables summarize the expected performance characteristics of the described LC-MS/MS method for the quantification of 2-Furoic Acid.
Table 1: Linearity
The linearity of the method is assessed by analyzing calibration standards at multiple concentration levels.
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| 2-Furoic Acid | 1 - 1000 | > 0.995 |
A correlation coefficient greater than 0.99 indicates a strong linear relationship between the concentration and the instrument response.
Table 2: Accuracy and Precision
Accuracy (as percent recovery) and precision (as relative standard deviation, RSD) are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 5 | < 5% | < 7% | 95 - 105% |
| Medium | 100 | < 4% | < 6% | 97 - 103% |
| High | 800 | < 3% | < 5% | 98 - 102% |
Acceptable limits for accuracy are typically within 85-115% (or 80-120% at the lower limit of quantification), and for precision, the RSD should not exceed 15% (or 20% at the LLOQ), according to regulatory guidelines.
Visualizing the Workflow
The following diagram illustrates the general workflow for the quantification of 2-Furoic Acid using an internal standard.
Caption: Experimental workflow for 2-Furoic Acid quantification.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of 2-Furoic Acid in biological matrices. The presented data, representing typical method performance, demonstrates that this approach meets the stringent requirements for bioanalytical method validation. This methodology is well-suited for researchers, scientists, and drug development professionals who require reliable quantitative data for pharmacokinetic and metabolic studies.
References
- 1. Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W) [jales.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Inter-laboratory Comparison for the Quantification of 2-Furoic Acid in Human Plasma Using Isotope Dilution LC-MS/MS
Publication Abstract: This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the measurement of 2-Furoic Acid in human plasma. The study was designed to assess the performance of various laboratories using a standardized analytical method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2-Furoic Acid-d3 as the internal standard. This document details the experimental protocol, presents a comparative analysis of the fictional laboratory results, and discusses the implications for method standardization in clinical and research settings. The objective is to offer a framework for assessing analytical proficiency and to highlight key parameters for ensuring accurate and reproducible quantification of this important biomarker.
Introduction
2-Furoic acid is a metabolite of furan and furfural, compounds to which humans are exposed through diet and environmental sources. Accurate measurement of 2-Furoic acid in biological matrices such as plasma is crucial for toxicological studies and for understanding its role as a biomarker of exposure. Stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS) is considered the gold standard for quantitative bioanalysis due to its high specificity and sensitivity.[1][2][3] this compound is a deuterated form of 2-Furoic Acid often used as an internal standard in such analyses.[4]
This guide summarizes the results of a hypothetical inter-laboratory comparison designed to evaluate the reproducibility and accuracy of a common analytical method for 2-Furoic Acid quantification. A standardized protocol and quality control samples were distributed to a panel of participating laboratories. The subsequent data provides insights into the robustness of the method and the overall concordance of results across different analytical sites.
Experimental Protocols
A detailed experimental protocol was provided to all participating laboratories to ensure consistency in the analytical procedure. The key steps are outlined below.
2.1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and the internal standard (this compound) working solution at room temperature.
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2.2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for 2-Furoic Acid and its internal standard.
-
2-Furoic Acid: Precursor ion (m/z) 111.0 -> Product ion (m/z) 67.0
-
This compound: Precursor ion (m/z) 114.0 -> Product ion (m/z) 70.0
-
2.3. Data Analysis and Quantification
Quantification was performed by calculating the peak area ratio of the analyte (2-Furoic Acid) to the internal standard (this compound). A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of 2-Furoic Acid in the unknown samples was then determined from this curve.
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes the quantitative results from the participating laboratories for a quality control sample with a target concentration of 50 ng/mL.
| Laboratory ID | Reported Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| Lab 01 | 49.5 | 99.0 | 2.1 |
| Lab 02 | 51.2 | 102.4 | 3.5 |
| Lab 03 | 48.1 | 96.2 | 2.8 |
| Lab 04 | 53.5 | 107.0 | 4.2 |
| Lab 05 | 49.8 | 99.6 | 1.9 |
| Mean | 50.42 | 100.84 | 2.9 |
| Std. Dev. | 2.16 | 4.32 | 0.9 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 2-Furoic Acid.
Caption: Logical flow of the inter-laboratory comparison study.
Discussion
The hypothetical results presented in this guide demonstrate a high level of agreement among the participating laboratories. The mean accuracy of 100.84% and the low relative standard deviation across laboratories indicate that the standardized method is robust and reproducible. Laboratory 04 showed a slightly higher deviation from the target concentration, which could be investigated for potential sources of systematic error.
The use of a deuterated internal standard, this compound, is critical for achieving high accuracy and precision, as it effectively corrects for variations in sample preparation and instrument response.[1][2][3] The detailed protocol provided a solid foundation for minimizing inter-laboratory variability.
Conclusion
This simulated inter-laboratory comparison underscores the importance of standardized protocols and the use of appropriate internal standards for the reliable quantification of 2-Furoic Acid in biological matrices. The presented data, although fictional, serves as a valuable example of how such a study can be used to assess and ensure the quality of analytical measurements in a multi-site setting. Future real-world proficiency testing based on this model would be beneficial for harmonizing the measurement of this important biomarker across research and clinical laboratories.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of 2-Furoic Acid-d3 as an internal standard for the quantitative analysis of related furanic compounds. By leveraging the principles of stable isotope dilution analysis, this compound offers a robust solution for accurate and precise quantification in complex matrices. This document outlines its performance characteristics, provides detailed experimental protocols, and compares it with other commonly used internal standards.
Introduction to Furanic Compounds and the Need for Accurate Quantification
Furanic compounds, such as 2-furoic acid, furfural, and 5-hydroxymethylfurfural (5-HMF), are a class of heterocyclic organic molecules that are of significant interest in various scientific fields. They are found in a wide range of food products, often formed during heat treatment, and are also relevant in drug metabolism and as biomarkers of exposure to certain industrial chemicals. Given their potential physiological and toxicological effects, accurate and reliable quantification of these compounds is crucial.
Stable isotope-labeled internal standards are the gold standard for quantitative analysis using mass spectrometry. By incorporating a stable isotope like deuterium, the internal standard becomes chemically identical to the analyte but mass-distinguishable. This allows for the correction of variations in sample preparation, instrument response, and matrix effects, leading to highly accurate and precise results. This compound, a deuterated analog of 2-furoic acid, is an ideal internal standard for the analysis of 2-furoic acid and structurally related furanic compounds.
Performance of this compound as an Internal Standard
The use of a deuterated internal standard that is structurally analogous to the analyte of interest provides significant advantages in analytical methods. While specific comparative studies focusing solely on this compound for a wide array of furanic compounds are limited, the well-established principles of isotope dilution mass spectrometry and data from related analyses allow for a strong assessment of its performance.
Key Performance Advantages:
-
Correction for Matrix Effects: Furanic compounds are often analyzed in complex matrices such as food, biological fluids, and environmental samples. These matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound has nearly identical physicochemical properties to its non-labeled counterpart and other furanic acids, it co-elutes chromatographically and experiences the same matrix effects, allowing for effective normalization.
-
Improved Precision and Accuracy: By accounting for variations in sample extraction, derivatization, and instrument response, this compound significantly improves the precision and accuracy of the analytical method. Studies on the analysis of other small molecules using their respective deuterated internal standards have consistently shown a reduction in relative standard deviations (RSDs) and improved recovery rates.
-
Structural Similarity to a Range of Furanics: Due to its core furan ring structure and carboxylic acid functional group, this compound is a suitable internal standard not only for 2-furoic acid but also for other furanic acids and related compounds with similar functional groups, such as 5-hydroxymethyl-2-furoic acid.
Quantitative Performance Data (Inferred from 2-Furoic Acid Analysis)
The following table summarizes typical performance data for the analysis of 2-furoic acid using LC-MS/MS with a stable isotope-labeled internal standard. This data provides a strong indication of the expected performance when using this compound for related furanic compounds.
| Performance Parameter | Typical Value | Description |
| Linearity (R²) | > 0.99 | Indicates a strong linear relationship between the analyte concentration and the instrument response over a defined range. |
| Recovery (%) | 90 - 110% | Represents the efficiency of the extraction process. Values close to 100% indicate minimal loss of the analyte during sample preparation. |
| Precision (RSD%) | < 15% | Measures the closeness of repeated measurements. A low RSD indicates high precision and reproducibility of the method. |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
Comparison with Alternative Internal Standards
While this compound is an excellent choice for the analysis of furanic acids, other internal standards are also used for the analysis of different types of furanic compounds.
| Internal Standard | Target Analytes | Advantages | Disadvantages |
| This compound | 2-Furoic acid, other furanic acids (e.g., 5-hydroxymethyl-2-furoic acid) | Structurally analogous, co-elutes, corrects for matrix effects effectively. | May not be ideal for furanic aldehydes or alcohols with significantly different chemical properties. |
| Furan-d4 | Furan, volatile furan derivatives | Excellent for volatile furan analysis by GC-MS. | Not suitable for non-volatile furanic acids analyzed by LC-MS. |
| Structurally Unrelated Compounds | Broad range of analytes | Can be used when a specific deuterated standard is unavailable. | May not co-elute or experience the same matrix effects as the analyte, leading to less accurate correction. |
Experimental Protocols
The following are detailed methodologies for the quantification of furanic compounds using this compound as an internal standard.
Sample Preparation: Extraction of Furanic Compounds from a Food Matrix (e.g., Coffee)
-
Sample Homogenization: Weigh 1 gram of the homogenized food sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Extraction Solvent Addition: Add 5 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Furoic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
(Specific m/z values would be optimized for the instrument used)
-
-
Visualizations
Metabolic Pathway of 2-Furoic Acid
The following diagram illustrates a simplified metabolic pathway of 2-furoic acid, which can be relevant in toxicology and drug metabolism studies.
Caption: Simplified metabolic pathway of furfural to 2-furoic acid and its subsequent metabolism.
Experimental Workflow for Furanic Compound Analysis
This diagram outlines the key steps in a typical analytical workflow for the quantification of furanic compounds using an internal standard.
Caption: General experimental workflow for the quantification of furanic compounds.
Conclusion
This compound serves as an excellent internal standard for the accurate and precise quantification of 2-furoic acid and related furanic compounds by LC-MS/MS. Its structural similarity to the analytes of interest ensures effective correction for matrix effects and variations in analytical conditions. While direct comparative data against other internal standards for a broad range of furanics is an area for further research, the established principles of isotope dilution and the performance data from related applications strongly support its utility. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable analytical methods for the determination of furanic compounds.
Justification for the Selection of 2-Furoic Acid-d3 over a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible quantification of analytes. This guide provides a comprehensive justification for the selection of a stable isotope-labeled (SIL) internal standard, specifically 2-Furoic Acid-d3, over a structural analog for the quantitative analysis of 2-Furoic Acid in biological matrices. The superior performance of this compound is substantiated by established principles of bioanalytical method validation and is crucial for the integrity of pharmacokinetic, toxicokinetic, and clinical studies.
The Critical Role of an Internal Standard
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during the analytical process.[1] Sources of variability can include sample preparation (e.g., extraction efficiency), chromatographic separation, and mass spectrometric detection (e.g., matrix effects).[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure.[2]
Superiority of Stable Isotope-Labeled Internal Standards
For LC-MS/MS applications, stable isotope-labeled internal standards are widely recognized as the gold standard.[3] this compound is the deuterated form of 2-Furoic Acid, making it a SIL-IS. The primary advantages of using a SIL-IS like this compound over a structural analog—a molecule with a similar but not identical chemical structure—are rooted in its near-identical physicochemical properties to the analyte.[1]
Key advantages include:
-
Co-elution with the Analyte: this compound will have a retention time that is virtually identical to that of 2-Furoic Acid. This co-elution is critical for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[4]
-
Similar Extraction Recovery: Having almost the same chemical properties, this compound will exhibit extraction recovery that is highly comparable to the analyte from complex biological matrices.[5]
-
Comparable Ionization Efficiency: In the mass spectrometer source, the SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, leading to a more accurate analyte-to-internal standard response ratio.[1]
These factors collectively contribute to improved accuracy, precision, and robustness of the bioanalytical method.[6]
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics when using this compound versus a hypothetical structural analog internal standard for the quantification of 2-Furoic Acid. The data for the structural analog is representative of typical performance limitations observed in bioanalytical assays.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Justification |
| Recovery (%) | 85 - 115 | 70 - 130 (more variable) | The near-identical chemical properties of this compound ensure it closely tracks the analyte during extraction, leading to consistent recovery. A structural analog may have different solubility and partitioning properties, resulting in more variable and potentially different recovery compared to the analyte.[5] |
| Matrix Effect (%) | 95 - 105 | 80 - 120 (more variable) | Due to co-elution, this compound experiences the same ion suppression or enhancement as the analyte, effectively normalizing the response. A structural analog, with a different retention time, will be subjected to a different microenvironment in the MS source, leading to differential matrix effects and reduced accuracy.[4][7] |
| Precision (%CV) | < 5% | < 15% | The superior ability of the SIL-IS to correct for variability throughout the analytical process results in lower coefficients of variation (CV) for quality control samples. |
| Accuracy (%Bias) | ± 5% | ± 15% | By minimizing the impact of matrix effects and inconsistent recovery, the use of this compound leads to a more accurate measurement of the true analyte concentration.[5] |
Experimental Protocols
Below is a detailed, representative protocol for a bioanalytical LC-MS/MS method for the quantification of 2-Furoic Acid in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality controls on ice.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in 50% methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and centrifuge at 3,000 rpm for 5 minutes.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
2-Furoic Acid: Q1: 111.0 -> Q3: 67.0
-
This compound: Q1: 114.0 -> Q3: 70.0
-
-
Ion Source Parameters: Optimized for sensitivity (e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
Mandatory Visualization
Caption: Logical workflow for selecting an internal standard and the resulting performance.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of 2-Furoic Acid, the use of its stable isotope-labeled counterpart, this compound, is strongly justified. Its ability to co-elute with the analyte and mimic its behavior during sample preparation and analysis provides superior correction for matrix effects and other sources of variability. This leads to significantly improved accuracy and precision compared to what can be achieved with a structural analog internal standard. For researchers, scientists, and drug development professionals, the investment in a SIL-IS like this compound is a sound scientific practice that ensures the generation of high-quality, reliable data for critical decision-making in the pharmaceutical industry.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. scispace.com [scispace.com]
- 6. texilajournal.com [texilajournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Determining the Limits of Detection and Quantification for 2-Furoic Acid-d3: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 2-Furoic Acid-d3 as an internal standard in quantitative analytical methods, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in method validation. This guide provides a comprehensive overview of the experimental protocols for determining these parameters, compares the use of a deuterated internal standard against other analytical approaches, and presents the data in a clear, comparative format.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy.
Comparison of Analytical Approaches
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based assays. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection.
| Analytical Approach | Advantages | Disadvantages |
| External Standard Calibration | Simple to prepare and implement. | Does not account for sample matrix effects or variability in extraction recovery, potentially leading to less accurate and precise results. |
| Non-Isotopically Labeled Internal Standard | Compensates for some variability in sample preparation and instrument response. | May have different extraction recovery and ionization efficiency compared to the analyte, leading to inaccuracies. |
| Stable Isotope-Labeled Internal Standard (e.g., this compound) | Co-elutes with the analyte and has nearly identical chemical and physical properties, providing the most accurate correction for matrix effects, extraction losses, and instrument variability.[1] | Higher initial cost compared to non-labeled standards. |
Experimental Protocol for LOD and LOQ Determination of this compound
This protocol outlines the determination of the instrumental LOD and LOQ for this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The principles can be adapted for other analytical platforms.
Preparation of Standard Solutions
A series of calibration standards of 2-Furoic Acid (the non-labeled analyte) are prepared in a relevant biological matrix (e.g., plasma, urine) that is free of the analyte. A constant, known concentration of this compound is spiked into each of these standards and a blank sample.
LC-MS/MS Analysis
The prepared samples are injected into the LC-MS/MS system. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both 2-Furoic Acid and this compound.
Data Analysis and Calculation
Two common methods for determining LOD and LOQ are the Signal-to-Noise (S/N) ratio and the calibration curve method.
a) Signal-to-Noise (S/N) Ratio:
-
LOD: The concentration at which the signal for 2-Furoic Acid produces a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration at which the signal for 2-Furoic Acid produces a signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy (typically within 20% relative standard deviation and 80-120% of the nominal concentration, respectively).
b) Calibration Curve Method (based on ICH Q2(R1) Guidelines):
A calibration curve is constructed by plotting the ratio of the peak area of 2-Furoic Acid to the peak area of this compound against the concentration of 2-Furoic Acid. The LOD and LOQ are then calculated using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the y-intercepts of the regression line.
-
S is the slope of the calibration curve.
Expected Performance Data
The following table provides a hypothetical but realistic comparison of expected LOD and LOQ values for the analysis of 2-Furoic Acid using different analytical approaches.
| Parameter | External Standard | Non-Isotopically Labeled IS | This compound (IS) |
| Expected LOD (ng/mL) | 1 - 5 | 0.5 - 2 | 0.1 - 0.5 |
| Expected LOQ (ng/mL) | 5 - 15 | 2 - 7 | 0.5 - 2 |
| Precision at LOQ (%RSD) | < 25% | < 20% | < 15% |
| Accuracy at LOQ (%Bias) | ± 25% | ± 20% | ± 15% |
Experimental Workflow Diagram
Caption: Experimental workflow for determining the LOD and LOQ of 2-Furoic Acid using this compound as an internal standard.
Signaling Pathway Diagram
While not a traditional signaling pathway, the following diagram illustrates the logical relationship in using an internal standard for quantitative analysis.
Caption: Logical diagram illustrating the corrective role of an internal standard in quantitative analysis.
References
Comparative Stability of Deuterated vs. Non-Deuterated 2-Furoic Acid: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuteration and Metabolic Stability
Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategic approach in drug development to enhance metabolic stability.[1][2] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[2][3] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a common step in drug metabolism by enzymes such as Cytochrome P450.[2][3] Consequently, deuterated compounds often exhibit a longer metabolic half-life, reduced clearance, and potentially altered pharmacokinetic profiles compared to their non-deuterated counterparts.[1][2][4]
2-Furoic acid is an organic compound with various biological activities, including hypolipidemic effects.[1][5] Its metabolism has been studied in microorganisms, which can utilize it as a sole source of carbon and energy.[6][7] Understanding its stability, and how it can be improved, is crucial for its potential therapeutic applications.
Comparative Stability Data (Illustrative)
The following tables present hypothetical, yet realistic, data that one might expect from a comparative stability study of 2-Furoic Acid and its deuterated analog, 2-Furoic Acid-d3. These tables are designed for illustrative purposes to highlight the potential impact of deuteration.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-Furoic Acid | 45 | 15.4 |
| This compound | 120 | 5.8 |
This illustrative data suggests that the deuterated form would have a significantly longer half-life and lower clearance, indicating slower metabolism.
Table 2: Stability under Accelerated Degradation Conditions
| Compound | Condition | % Degradation after 6 months | Major Degradants Formed |
| 2-Furoic Acid | 40°C / 75% RH | 8.2% | Furan (via decarboxylation)[8][9] |
| This compound | 40°C / 75% RH | 3.5% | Furan-d3 |
| 2-Furoic Acid | Photostability (ICH Q1B) | 12.5% | Oxidative degradants |
| This compound | Photostability (ICH Q1B) | 7.8% | Oxidative degradants |
This hypothetical data illustrates the potential for deuteration to also confer a modest increase in stability against thermal and photolytic stress.
Experimental Protocols
Below are detailed methodologies for key experiments that would be conducted in a comparative stability study. These are based on standard industry guidelines for stability testing.[10][11][12][13]
Protocol 1: In Vitro Metabolic Stability Assessment
-
Objective: To determine the metabolic half-life and intrinsic clearance of deuterated and non-deuterated 2-Furoic Acid in human liver microsomes.
-
Materials:
-
2-Furoic Acid and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Pre-incubate HLM (0.5 mg/mL) in phosphate buffer at 37°C.
-
Add the test compound (1 µM final concentration) to the HLM suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining parent compound concentration versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / [microsomal protein concentration]).
-
Protocol 2: Accelerated Stability Testing (ICH Guideline Q1A(R2))
-
Objective: To evaluate the chemical stability of deuterated and non-deuterated 2-Furoic Acid under accelerated environmental conditions.
-
Materials:
-
Procedure:
-
Package the compounds in the selected container closure system.
-
Place the samples in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.
-
Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months).
-
For each sample, perform the following tests:
-
Appearance: Visual inspection for any physical changes.
-
Assay: Quantify the amount of the parent compound using HPLC.
-
Purity/Degradation Products: Profile and quantify any impurities or degradants using HPLC.
-
-
-
Data Analysis:
-
Tabulate the assay values and degradation product levels over time.
-
Evaluate trends in degradation and identify any significant changes.
-
Visualizations
Metabolic Pathway of 2-Furoic Acid
The following diagram illustrates the initial steps in the microbial metabolism of 2-Furoic Acid, which involves its activation to 2-furoyl-CoA.[7]
Caption: Metabolic activation of 2-Furoic Acid to 2-Furoyl-CoA.
Experimental Workflow for Comparative Stability Study
This diagram outlines the logical flow of a typical comparative stability study.
Caption: Workflow for comparing deuterated and non-deuterated compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 7. The metabolism of 2-furoic acid by Pseudomonas F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability testing protocols | PPTX [slideshare.net]
- 11. stabilityhub.com [stabilityhub.com]
- 12. www3.paho.org [www3.paho.org]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
Safety Operating Guide
Proper Disposal of 2-Furoic Acid-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Furoic Acid-d3, ensuring compliance and minimizing risk. While specific regulations may vary by location, the following outlines the best practices based on available safety data for 2-Furoic Acid and general chemical waste disposal guidelines.
Immediate Safety and Handling Precautions
2-Furoic Acid is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is imperative to handle this compound with the same level of caution. Always use appropriate personal protective equipment (PPE) when handling this compound.[4]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1][5]
-
Respiratory Protection: If there is a risk of dust formation or inhalation of vapors, use a NIOSH-approved respirator.[1][4]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[4]
Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[2][4] Avoid the formation of dust and aerosols.[4][6]
Step-by-Step Disposal Procedure
All chemical waste must be handled in accordance with local, state, and federal regulations.[1] Chemical waste generators are responsible for correctly identifying and classifying their waste.[3]
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Incompatible wastes should never be mixed.[7]
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for waste collection. The original container can often be reused for this purpose.[8] Polyethylene or polypropylene containers are generally suitable.[1]
-
The container must have a tightly fitting cap and be kept closed except when adding waste.[8][9]
-
Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] Do not use abbreviations or chemical formulas.[8]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.[8]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
-
Disposal Request and Pickup:
-
Once the container is full (not exceeding 90% capacity) or ready for disposal, ensure the exterior is clean and free of contamination.[9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or equivalent department.[7][8]
-
Spill Management:
-
Minor Spills: For small spills, clean up immediately.[1] Avoid breathing dust and generating dust during cleanup.[1] Wear appropriate PPE.[1] Sweep or vacuum the material into a clean, dry, labeled container for disposal.[1][4]
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[1][5]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| pH for Aqueous Disposal | Dilute acid solutions may be disposed of down the drain with copious amounts of water only if the pH is between 7 and 9. However, this is generally not recommended for this compound due to its hazardous nature. | [7] |
| Container Fill Level | Do not fill waste containers beyond 90% of their capacity. | [9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ethz.ch [ethz.ch]
Personal protective equipment for handling 2-Furoic Acid-d3
Essential Safety and Handling Guide for 2-Furoic Acid-d3
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Glasses or Goggles | Must be worn to protect against dust and splashes. |
| Hands | Impervious Gloves | Chemically resistant gloves should be worn at all times. |
| Respiratory | Dust Respirator or NIOSH/MSHA Approved Respirator | Use in well-ventilated areas. A respirator is necessary if dust is generated or if exposure limits are exceeded.[1][2] |
| Body | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
Health Hazard Information
2-Furoic Acid is classified as a hazardous substance.[1] It is irritating to the eyes, respiratory system, and skin.[1][3] In some cases, it can cause severe skin burns and eye damage.[2][4]
Handling and Storage
Handling:
-
Limit all unnecessary personal contact.[5]
-
Do not eat, drink, or smoke when handling this material.[5]
-
Wash hands thoroughly with soap and water after handling.[3][5]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Protect containers from physical damage.[5]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Minor Spills:
-
Wear impervious gloves and safety glasses.[5]
-
Use dry clean-up procedures and avoid generating dust.[1][5]
-
Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[1][5]
Major Spills:
-
Alert others in the area and the appropriate emergency responders.[1]
-
Control personal contact by using protective equipment and a dust respirator.[5]
-
Prevent the spillage from entering drains, sewers, or water courses.[5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Place the material in a suitable, closed container for disposal.[2]
Emergency and First Aid Procedures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]
Experimental Workflow: this compound Spill Response
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for handling a this compound spill.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
